H-Ala-Ala-OH
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-(2-aminopropanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFJQIDDEAULHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862471 | |
| Record name | Alanylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2867-20-1, 1115-78-2, 3695-80-5, 1948-31-8 | |
| Record name | DL-Alanyl-DL-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2867-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002867201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC203792 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC186898 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Alanyl-DL-alanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alanylalanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89598 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alanylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DL-alanyl-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
H-Ala-Ala-OH chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of the dipeptide H-Ala-Ala-OH, also known as L-Alanyl-L-alanine. This document is intended to be a valuable resource for professionals in the fields of chemical and pharmaceutical research.
Chemical Properties and Structure
This compound is a dipeptide composed of two L-alanine amino acid residues linked by a peptide bond.[1] It presents as a white to off-white crystalline powder.[1] The stability of this dipeptide can be influenced by factors such as pH and temperature, which are important considerations in its storage and use.[1]
Chemical Structure
The chemical structure of this compound consists of two alanine molecules joined via a peptide linkage between the carboxyl group of one alanine and the amino group of the other. The stereochemistry of the molecule corresponds to the L-configuration for both amino acid residues.
IUPAC Name: (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid
Quantitative Chemical Data
The following table summarizes the key quantitative chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂N₂O₃ | [1] |
| Molecular Weight | 160.17 g/mol | |
| Melting Point | 280-285 °C | |
| Boiling Point | 286.06 °C (rough estimate) | [2] |
| pKa (Predicted) | 3.16 ± 0.10 | [3] |
| Water Solubility | 0.1 g/mL (clear solution) | [2][3] |
Experimental Protocols
This section details the methodologies for the synthesis and analysis of this compound.
Synthesis via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the preferred method for the laboratory-scale synthesis of this compound, offering high efficiency and simplified purification. The most common approach utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry for the temporary protection of the N-terminus.
Workflow for the Solid-Phase Synthesis of this compound
Caption: General workflow for the solid-phase synthesis of this compound.
Detailed Protocol:
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) in a reaction vessel for 30 minutes.
-
First Amino Acid Loading: Dissolve Fmoc-L-Ala-OH (2 equivalents) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM. Add the solution to the swollen resin and agitate for 1-2 hours. Drain the solution and wash the resin with DCM and methanol.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Second Amino Acid Coupling: Pre-activate Fmoc-L-Ala-OH (2 equivalents) with a coupling reagent such as HBTU (1.95 equivalents) and DIPEA (3 equivalents) in DMF. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. Monitor the reaction completion using a Kaiser test.
-
Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 3.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide from the cleavage solution by adding cold diethyl ether. Collect the precipitate by centrifugation and wash with cold ether. The crude this compound can then be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Analysis by High-Performance Liquid Chromatography (HPLC)
The purity and identity of synthesized this compound can be determined by analytical RP-HPLC.
Workflow for HPLC Analysis of this compound
Caption: Workflow for the HPLC analysis of this compound.
Detailed Protocol:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound standard in the mobile phase to a known concentration.
-
Test Sample: Dilute the sample to be tested with the mobile phase.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the standard solution and the test sample.
-
Record the chromatograms and determine the retention time of the this compound peak.
-
Quantify the amount of this compound in the test sample using an external standard method by comparing the peak areas.[4]
-
Biological Role
This compound is a dipeptide that can be absorbed by human intestinal Caco-2 cells.[5] Its transport can be driven by a proton gradient, a mechanism similar to proton/amino acid symport, which may lead to cytoplasmic acidification.[5] It is considered a non-essential amino acid dipeptide, meaning it can be synthesized by the body, and it plays a role in protein synthesis and various metabolic processes.[1]
Currently, there is no scientific literature available that describes the involvement of this compound in specific signaling pathways.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of this compound. The information presented, including the tabulated quantitative data and detailed experimental protocols, is intended to support researchers, scientists, and drug development professionals in their work with this dipeptide. While the biological role of this compound in metabolism and intestinal absorption is recognized, further research is needed to elucidate any potential involvement in specific cellular signaling pathways.
References
- 1. CAS 1948-31-8: L-Alanyl-L-alanine | CymitQuimica [cymitquimica.com]
- 2. L-Alanyl-L-alanine CAS#: 1948-31-8 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. CN105510497A - Quantitative detection method of L-alanyl-L-alanine - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis of L-Alanyl-L-alanine: Pathways and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Alanyl-L-alanine, a dipeptide of the amino acid L-alanine, serves as a fundamental building block in various biological and pharmaceutical applications. Its synthesis is a critical process, achievable through both chemical and enzymatic routes. This technical guide provides a comprehensive overview of the core synthesis pathways and mechanisms for producing L-Alanyl-L-alanine. It details experimental protocols for solution-phase and solid-phase chemical synthesis, as well as enzymatic synthesis using L-amino acid ligases. Quantitative data on reaction yields and enzyme kinetics are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations of the synthesis processes. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development engaged in peptide synthesis.
Introduction
L-Alanyl-L-alanine (Ala-Ala) is a dipeptide composed of two L-alanine residues linked by a peptide bond[1]. As a simple dipeptide, it serves as a model compound for studying peptide synthesis methodologies and is a crucial intermediate in the synthesis of more complex peptides and peptidomimetics in pharmaceutical research and development[1]. The synthesis of L-Alanyl-L-alanine can be approached through two primary strategies: chemical synthesis and enzymatic synthesis.
Chemical synthesis, while versatile, often involves the use of protecting groups and coupling reagents to ensure regioselectivity and prevent unwanted side reactions[2]. The two main approaches within chemical synthesis are solution-phase synthesis and solid-phase peptide synthesis (SPPS).
Enzymatic synthesis offers a "greener" alternative, utilizing enzymes such as L-amino acid ligases (LALs) to catalyze the formation of the peptide bond in an aqueous environment, often without the need for protecting groups[3][4]. This guide will delve into the technical details of these synthesis pathways, providing actionable protocols and comparative data to aid in the selection and optimization of the most suitable method for a given application.
Chemical Synthesis of L-Alanyl-L-alanine
Chemical peptide synthesis relies on the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. To achieve a specific sequence like L-Alanyl-L-alanine, it is essential to use protecting groups to block the reactive functional groups that are not intended to participate in the peptide bond formation[2].
Protecting Groups
The selection of an appropriate protecting group strategy is crucial for a successful peptide synthesis. The most common strategies are the Boc/Bzl and Fmoc/tBu approaches[5].
-
Boc (tert-butyloxycarbonyl) Strategy: The α-amino group is protected by a Boc group, which is labile to moderate acids like trifluoroacetic acid (TFA). Side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis with a strong acid like hydrofluoric acid (HF)[5].
-
Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: The α-amino group is protected by an Fmoc group, which is removed by a mild base, typically a solution of piperidine in DMF. Side-chain protecting groups are acid-labile (e.g., tBu, Trt) and are removed with TFA during the final cleavage step[6].
Coupling Reagents
Coupling reagents are used to activate the carboxyl group of the N-protected amino acid, facilitating its reaction with the free amino group of the other amino acid. Common classes of coupling reagents include carbodiimides and onium salts (uronium/aminium and phosphonium)[3][7]. The choice of coupling reagent can significantly impact the reaction yield and the degree of racemization[7][8].
Solution-Phase Peptide Synthesis (SPPS)
In solution-phase synthesis, the reactants are dissolved in an appropriate organic solvent, and the peptide is synthesized in a stepwise manner. After each step, the product is isolated and purified before proceeding to the next coupling or deprotection step[9].
Solid-Phase Peptide Synthesis (SPPS)
SPPS, developed by R.B. Merrifield, involves attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding the subsequent amino acids. The growing peptide chain remains attached to the solid support throughout the synthesis, which simplifies the purification process as excess reagents and by-products can be removed by simple filtration and washing[7].
Enzymatic Synthesis of L-Alanyl-L-alanine
Enzymatic peptide synthesis offers several advantages over chemical methods, including high stereospecificity, mild reaction conditions, and the avoidance of toxic reagents and protecting groups[4]. The primary enzymes used for the synthesis of dipeptides like L-Alanyl-L-alanine are L-amino acid ligases.
L-Amino Acid Ligases (LALs)
L-amino acid ligases (EC 6.3.2.28) are enzymes that catalyze the formation of a dipeptide from two L-amino acids in an ATP-dependent manner[10]. They belong to the ATP-grasp superfamily and proceed through an acyl-phosphate intermediate[10]. The reaction mechanism involves the activation of the carboxyl group of the first amino acid by ATP, followed by a nucleophilic attack from the amino group of the second amino acid to form the peptide bond.
The substrate specificity of LALs varies depending on the source of the enzyme. Some LALs exhibit broad substrate specificity, while others are more restricted. For instance, the L-amino acid ligase from Bacillus subtilis (YwfE) has a restricted specificity for smaller amino acids like L-alanine at the N-terminal position[11][12].
Quantitative Data
The efficiency of L-Alanyl-L-alanine synthesis is highly dependent on the chosen method and reaction conditions. The following tables summarize quantitative data for different synthesis approaches.
Table 1: Comparison of Coupling Reagent Efficiency in Solid-Phase Peptide Synthesis
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Typical Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |
| COMU | - | DIPEA | DMF | 15-30 | >99 |
| DCC | HOBt | - | DCM/DMF | 60-120 | ~90 |
Data compiled from multiple sources for the synthesis of model peptides and may vary based on specific reaction conditions and peptide sequences.[7]
Table 2: Illustrative Kinetic Parameters for L-Amino Acid Ligase
| Enzyme Source | Substrates | Km | Vmax | Reference |
| Triticum aestivum (Alanine Aminotransferase) | L-Alanine | 10.12 mM | 0.48 mM/min | [13] |
| Triticum aestivum (Alanine Aminotransferase) | L-Glutamate | 3.22 mM | 0.22 mM/min | [13] |
| Pseudomonas syringae (L-Amino Acid Ligase) | L-Alanyl-L-Glutamine | 1.71 mol/L | 6.09 mmol/(L·min) | [14] |
Note: Kinetic parameters are highly dependent on the specific enzyme, substrates, and reaction conditions.
Experimental Protocols
Solution-Phase Synthesis of Boc-L-Alanyl-L-alanine Methyl Ester
Materials:
-
Boc-L-alanine (Boc-Ala-OH)
-
L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of H-Ala-OMe·HCl: Dissolve H-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DIPEA (1.0 equivalent) dropwise and stir for 15 minutes at 0 °C.
-
Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C. Add a solution of DCC (1.1 equivalents) in DCM. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0 °C for 30 minutes.
-
Coupling: Add the neutralized H-Ala-OMe solution from step 1 to the activated Boc-Ala-OH mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude Boc-L-Alanyl-L-alanine methyl ester by flash column chromatography on silica gel or by recrystallization.
Solid-Phase Synthesis of L-Alanyl-L-alanine (Fmoc Strategy)
Materials:
-
Wang resin or 2-Chlorotrityl chloride resin
-
Fmoc-L-alanine (Fmoc-Ala-OH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
First Amino Acid Loading (Fmoc-Ala-OH):
-
Dissolve Fmoc-Ala-OH (3 equivalents relative to resin loading) and DIPEA (6 equivalents) in DMF.
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 10 minutes.
-
Drain and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Second Amino Acid Coupling (Fmoc-Ala-OH):
-
In a separate vial, pre-activate Fmoc-Ala-OH (3 equivalents) with HBTU (2.9 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Repeat step 3.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
-
Purification: Purify the crude L-Alanyl-L-alanine by reversed-phase high-performance liquid chromatography (RP-HPLC).
Enzymatic Synthesis of L-Alanyl-L-alanine
Materials:
-
L-amino acid ligase (LAL)
-
L-alanine
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.0-7.5)
-
ATP regeneration system (optional, e.g., acetate kinase and acetyl phosphate)
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution containing L-alanine (e.g., 50 mM), ATP (e.g., 10 mM), and MgCl₂ (e.g., 10 mM) in the chosen buffer. If using an ATP regeneration system, add the corresponding components.
-
Enzyme Addition: Add a predetermined amount of L-amino acid ligase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37 °C) with gentle agitation for a specified period (e.g., 1-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them using techniques like HPLC or thin-layer chromatography (TLC).
-
Reaction Quenching: Stop the reaction by methods such as heat inactivation of the enzyme or by adding an acid (e.g., trichloroacetic acid).
-
Purification: Purify the L-Alanyl-L-alanine from the reaction mixture using techniques like ion-exchange chromatography or RP-HPLC.
Purification Protocols
For crude peptides obtained from solution-phase synthesis, recrystallization can be an effective purification method if a suitable solvent system is found. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure peptide to crystallize out.
IEC separates molecules based on their net charge. For a dipeptide like L-Alanyl-L-alanine, which is zwitterionic at neutral pH, the pH of the mobile phase can be adjusted to impart a net positive or negative charge, allowing it to bind to a cation-exchange or anion-exchange resin, respectively. Elution is typically achieved by changing the pH or increasing the salt concentration of the mobile phase[15].
RP-HPLC is the most common and powerful method for purifying synthetic peptides. It separates peptides based on their hydrophobicity. The crude peptide is loaded onto a non-polar stationary phase (e.g., C18 silica) and eluted with a gradient of increasing organic solvent (typically acetonitrile) in water, usually containing an ion-pairing agent like TFA[11][16][17][18].
Visualization of Pathways and Workflows
Chemical Synthesis Pathways
Caption: Solution-Phase Synthesis of L-Alanyl-L-alanine.
References
- 1. Boc-L-Ala-OH | 15761-38-3 | Benchchem [benchchem.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. peptide.com [peptide.com]
- 4. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nestgrp.com [nestgrp.com]
- 11. benchchem.com [benchchem.com]
- 12. Single mutation alters the substrate specificity of L-amino acid ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study on alanine aminotransferase kinetics by microchip electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buy L-Alanyl-L-alanine | 1948-31-8 [smolecule.com]
- 15. conductscience.com [conductscience.com]
- 16. bachem.com [bachem.com]
- 17. hplc.eu [hplc.eu]
- 18. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to H-Ala-Ala-OH (L-Alanyl-L-alanine): Physicochemical Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dipeptide H-Ala-Ala-OH, also known as L-Alanyl-L-alanine. It details its fundamental physicochemical properties, outlines detailed protocols for its synthesis and characterization, and discusses its role in biological systems, particularly in the context of bacterial cell wall biosynthesis.
Core Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂N₂O₃ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid | [1] |
| CAS Number | 1948-31-8 | [1] |
| Appearance | Solid | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is adapted from established Fmoc/tBu solid-phase peptide synthesis methodologies and is designed for a 0.1 mmol synthesis scale.[2][3]
Materials:
-
Fmoc-Ala-OH
-
2-Chlorotrityl chloride resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in DMF
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
Procedure:
-
Resin Preparation and First Amino Acid Coupling:
-
Swell 2-chlorotrityl chloride resin in DCM for at least 30 minutes in a fritted syringe or a manual SPPS reaction vessel.[2]
-
Drain the DCM.
-
Dissolve 2 equivalents of Fmoc-Ala-OH and 4 equivalents of DIPEA in DCM.
-
Add the amino acid solution to the swollen resin and agitate gently for 1-2 hours at room temperature.[2]
-
-
Fmoc Deprotection:
-
Second Amino Acid Coupling:
-
Dissolve 3 equivalents of Fmoc-Ala-OH, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.[2]
-
Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.[2]
-
Immediately add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[2]
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Wash the resin with methanol and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/DCM.
-
Add the cleavage cocktail to the resin and agitate for 1-2 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.[2]
-
Centrifuge the mixture to pellet the precipitated peptide and decant the ether.[2]
-
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified using RP-HPLC, which separates the target peptide from impurities based on hydrophobicity.[4][5]
Instrumentation and Conditions:
-
Column: C18-modified silica stationary phase.[4]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from high Mobile Phase A to high Mobile Phase B.
-
Detection: UV detection at 210–220 nm.[4]
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the equilibrated RP-HPLC column.
-
Elute the peptide using a suitable gradient of Mobile Phase B.
-
Collect fractions containing the purified peptide.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
Characterization
Mass Spectrometry (MS):
Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide.[6]
-
Expected Molecular Ion: [M+H]⁺ at m/z 161.17.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence.[7][8] The fragmentation of the peptide bond will result in characteristic b- and y-ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectroscopy are employed to confirm the structure of this compound.
-
¹H NMR: The spectrum will show characteristic signals for the α-protons, β-protons (methyl groups), and amide protons of the two alanine residues.
-
¹³C NMR: The spectrum will display distinct signals for the carbonyl carbons, α-carbons, and β-carbons of the alanine residues.[9]
Biological Context and Signaling Pathways
This compound is a key structural component of the peptidoglycan layer in the cell walls of many bacteria.[10] Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic stress. The biosynthesis of peptidoglycan is a complex process that is a major target for antibiotics.
Peptidoglycan Biosynthesis Pathway
The synthesis of the peptidoglycan precursor involving the incorporation of L-alanine and the formation of the D-Ala-D-Ala dipeptide is a critical part of this pathway.[11]
References
- 1. L-Alanyl-L-alanine | C6H12N2O3 | CID 5484352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. gilson.com [gilson.com]
- 6. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
The Solubility Profile of L-Alanyl-L-alanine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of the Physicochemical Properties and Biological Interactions of a Key Dipeptide
This technical guide provides a comprehensive overview of the solubility of L-Alanyl-L-alanine in various solvents, offering valuable data for researchers, scientists, and professionals involved in drug development and formulation. The document details experimental protocols for solubility determination and explores the potential biological significance of this dipeptide through an examination of relevant cellular transport and signaling pathways.
Quantitative Solubility Data
Solubility of L-Alanyl-L-alanine in Water
The aqueous solubility of L-Alanyl-L-alanine has been experimentally determined and shows a positive correlation with temperature. The data presented in Table 1 is derived from a study by Do et al. (2019), which utilized both photometric and gravimetric methods to determine the molality of saturated solutions.[1]
Table 1: Temperature-Dependent Solubility of L-Alanyl-L-alanine in Water
| Temperature (°C) | Temperature (K) | Molality (mol/kg) |
| 20 | 293.15 | 1.15 |
| 30 | 303.15 | 1.35 |
| 40 | 313.15 | 1.58 |
| 50 | 323.15 | 1.84 |
Data extracted from Do, H. T., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine.[1]
Solubility in Organic Solvents
Quantitative solubility data for L-Alanyl-L-alanine in common organic solvents such as ethanol, methanol, and DMSO is scarce in publicly available literature. However, qualitative assessments indicate that L-Alanyl-L-alanine is soluble in DMSO.[2] For other organic solvents, the solubility is generally expected to be lower than in water.
For context, Table 2 provides a summary of the solubility of the single amino acid L-alanine in various solvents. It is important to note that the solubility of the dipeptide may differ significantly from its constituent amino acid.[3][4][5][6]
Table 2: Solubility of L-alanine in Various Solvents
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 8.91 g/100 mL[5] |
| Water | 25 | 16.72 g/100 mL[6] |
| Ethanol (80%) | Cold | Soluble[5] |
| Methanol | 25 | Lower than in water[3] |
| Acetonitrile | 25 | Lower than in ethanol[3] |
| Acetone | 25 | Lower than in acetonitrile[3] |
| Diethyl ether | - | Insoluble[5] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for preclinical development. The following are detailed methodologies for two common experimental protocols.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[1]
Protocol:
-
Preparation of Saturated Solution: An excess amount of L-Alanyl-L-alanine is added to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[1]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.
-
Quantification: The concentration of L-Alanyl-L-alanine in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).
-
Calculation: The solubility is expressed as the concentration of the dipeptide in the saturated solution (e.g., in mg/mL or mol/L).
Kinetic Solubility Determination (Turbidimetric Assay)
The turbidimetric assay is a high-throughput method for estimating the kinetic solubility of a compound, which is its ability to remain in solution after being added from a concentrated stock solution.
Protocol:
-
Stock Solution Preparation: A concentrated stock solution of L-Alanyl-L-alanine is prepared in an organic solvent in which it is highly soluble, typically DMSO.
-
Serial Dilution: The stock solution is serially diluted in the same organic solvent.
-
Addition to Aqueous Buffer: Aliquots of the serially diluted stock solutions are added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate.
-
Incubation and Measurement: The microplate is incubated for a set period (e.g., 2 hours) at a constant temperature. The turbidity of each well is then measured using a plate reader at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The solubility is determined as the concentration at which a significant increase in turbidity (precipitation) is observed.
Biological Context: Cellular Uptake and Potential Signaling Pathways
While direct signaling pathways specifically activated by L-Alanyl-L-alanine are not extensively documented in the context of drug development, understanding its cellular uptake and the signaling roles of its constituent amino acid, L-alanine, can provide valuable insights.
Dipeptide Transport
In mammalian cells, di- and tripeptides are primarily transported across cell membranes by proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2.[7][8][9][10] These transporters play a crucial role in the absorption of peptides from the diet in the small intestine and their reabsorption in the kidneys.[8][9] The ability of L-Alanyl-L-alanine to be transported by these systems is a key factor in its bioavailability.
Potential Signaling Implications
While specific signaling pathways for L-Alanyl-L-alanine are an area for further research, studies on L-alanine and general dipeptide signaling offer potential avenues of investigation.
-
mTOR Pathway: The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Amino acids are known to be key activators of the mTORC1 complex.[11][12] Studies have shown that L-alanine administration can increase mTOR signaling in the hippocampus.[13] It is plausible that L-Alanyl-L-alanine, upon cellular uptake and potential hydrolysis into L-alanine, could contribute to the activation of this pathway.
-
PI3K/Akt Pathway: The PI3K/Akt pathway is another critical signaling cascade involved in cell survival, growth, and proliferation.[14][15][16][17] This pathway is often dysregulated in diseases such as cancer.[15][16][17] While direct evidence for L-Alanyl-L-alanine is lacking, the interplay between nutrient availability and PI3K/Akt signaling is well-established.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.
Dipeptide Cellular Uptake
Caption: Cellular uptake of L-Alanyl-L-alanine via PepT transporters.
Potential Downstream Signaling
Caption: Potential influence on mTOR and PI3K/Akt signaling pathways.
References
- 1. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05730G [pubs.rsc.org]
- 2. jpt.com [jpt.com]
- 3. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. L-Alanine ≥99.0% (NT) | 56-41-7 [sigmaaldrich.com]
- 6. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Di/tri-peptide transporters as drug delivery targets: regulation of transport under physiological and patho-physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Disruption of Peptide Transporter Pept1 Gene in Mice Significantly Reduces Dipeptide Absorption in Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The mechanism of mammalian proton-coupled peptide transporters [elifesciences.org]
- 11. Nutrient Regulation of the mTOR Complex 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Targeting PI3K/Akt/mTOR in AML: Rationale and Clinical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The PI3K-Akt-mTOR Signaling Pathway in Human Acute Myeloid Leukemia (AML) Cells [mdpi.com]
Spectroscopic Data of H-Ala-Ala-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the dipeptide H-Ala-Ala-OH (Alanylalanine). It includes available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in peptide analysis and drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about its chemical environment.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound in D₂O typically exhibits signals corresponding to the alpha-protons and the methyl protons of the two alanine residues. Due to the chiral nature of the molecule and the peptide bond, the chemical environments of the two alanine residues are distinct, leading to separate signals.
| Proton Assignment | Chemical Shift (δ) in ppm (in D₂O) | Multiplicity | Coupling Constant (J) in Hz |
| α-H (N-terminal) | ~3.8 - 4.0 | Quartet | ~7.0 |
| CH₃ (N-terminal) | ~1.4 - 1.5 | Doublet | ~7.0 |
| α-H (C-terminal) | ~4.0 - 4.2 | Quartet | ~7.2 |
| CH₃ (C-terminal) | ~1.5 - 1.6 | Doublet | ~7.2 |
Note: The exact chemical shifts can vary depending on the solvent, pH, and temperature.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The carbonyl carbons of the peptide bond and the carboxylic acid, the alpha-carbons, and the methyl carbons will each give rise to distinct signals.
| Carbon Assignment | Predicted Chemical Shift (δ) in ppm (in D₂O) |
| C=O (Peptide Bond) | ~175 - 178 |
| C=O (Carboxylic Acid) | ~178 - 181 |
| α-C (N-terminal) | ~51 - 53 |
| α-C (C-terminal) | ~52 - 54 |
| CH₃ (N-terminal) | ~17 - 19 |
| CH₃ (C-terminal) | ~18 - 20 |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent. For peptides, deuterium oxide (D₂O) is a common choice. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, particularly if exchangeable amide protons are to be observed.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
The NMR spectra are typically acquired on a spectrometer with a proton frequency of 400 MHz or higher.
-
For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.
Below is a generalized workflow for acquiring NMR data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to the amine, amide, and carboxylic acid groups.
IR Spectroscopic Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| N-H Stretch (Amine) | 3200 - 3500 | Medium |
| C-H Stretch (Alkyl) | 2850 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |
Note: This data is predicted based on characteristic IR absorption frequencies for peptides and carboxylic acids. The exact peak positions can be influenced by the physical state of the sample (solid or solution) and hydrogen bonding.
Experimental Protocol for FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[1]
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a transparent pellet.[1]
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
The following diagram illustrates the general workflow for FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, it is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
Mass Spectrometry Data
-
Molecular Formula: C₆H₁₂N₂O₃
-
Molecular Weight: 160.17 g/mol
-
Monoisotopic Mass: 160.0848 Da
Expected Ions (Electrospray Ionization - ESI):
-
Positive Ion Mode: [M+H]⁺ = 161.0921 m/z
-
Negative Ion Mode: [M-H]⁻ = 159.0776 m/z
Note: The fragmentation pattern in MS/MS experiments would be expected to show cleavage of the peptide bond, resulting in characteristic b and y ions.
Experimental Protocol for ESI Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1-10 µM) in a solvent system suitable for electrospray ionization, such as a mixture of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).
Data Acquisition:
-
The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
-
A high voltage is applied to the ESI needle to generate charged droplets, which then desolvate to produce gas-phase ions.[2]
-
The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), where they are separated based on their mass-to-charge ratio.
-
The detector records the abundance of each ion.
The workflow for ESI-MS analysis is depicted below.
References
L-Alanyl-L-alanine: A Technical Guide for Researchers
CAS Number: 1948-31-8 IUPAC Name: (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid
This technical guide provides an in-depth overview of L-Alanyl-L-alanine, a dipeptide of significant interest in various scientific disciplines. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role in biological systems.
Physicochemical Properties
L-Alanyl-L-alanine is a dipeptide composed of two L-alanine residues linked by a peptide bond.[1][2] It typically appears as a white crystalline powder.[2] Below is a summary of its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C6H12N2O3 | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| CAS Number | 1948-31-8 | [1] |
| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid | [1] |
| Melting Point | 280-285 °C | [2] |
| Solubility | Soluble in water (0.1 g/mL, clear) | [3] |
| logP (computed) | -3.3 | [1] |
| Storage Temperature | 2-8°C in a dark, inert atmosphere | [3] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of L-Alanyl-L-alanine
Solid-phase peptide synthesis is a widely used method for producing peptides. The following is a representative protocol for the synthesis of L-Alanyl-L-alanine based on Fmoc chemistry.
Materials:
-
Fmoc-L-alanine
-
2-Chlorotrityl chloride resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine in DMF (20% v/v)
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
Procedure:
-
Resin Swelling and First Amino Acid Loading: The 2-chlorotrityl chloride resin is swelled in DCM. Fmoc-L-alanine is then coupled to the resin in the presence of DIPEA.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound alanine using a 20% piperidine solution in DMF.
-
Amino Acid Coupling: The second Fmoc-L-alanine is activated with HBTU and DIPEA and then coupled to the deprotected N-terminus of the resin-bound alanine.
-
Final Fmoc Deprotection: The Fmoc group of the second alanine is removed.
-
Cleavage and Precipitation: The dipeptide is cleaved from the resin using a TFA-based cleavage cocktail. The crude peptide is then precipitated with cold diethyl ether.
-
Purification: The crude L-Alanyl-L-alanine can be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
References
The Discovery and History of Alanine-Containing Dipeptides: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and core experimental methodologies related to naturally occurring alanine-containing dipeptides, primarily the histidine dipeptides carnosine, anserine, and balenine. These molecules, first identified in the early 20th century, are abundant in the excitable tissues of vertebrates and play crucial roles in physiological homeostasis, including intracellular pH buffering, antioxidant defense, and anti-glycation activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed historical context, quantitative data on tissue distribution, in-depth experimental protocols for their extraction, quantification, and synthesis, and visual representations of their key biological pathways.
Introduction
Alanine-containing dipeptides, specifically β-alanyl-histidine derivatives, are a class of small molecules with significant biological roles. Carnosine (β-alanyl-L-histidine), the most studied of these, is synthesized in the body from its constituent amino acids and is found in high concentrations in skeletal muscle and brain tissues in humans and other vertebrates.[1] Its methylated analogs, anserine (β-alanyl-3-methyl-L-histidine) and balenine (also known as ophidine, β-alanyl-Nτ-methyl-histidine), are also prevalent in many animal species.[2] For over a century since their discovery, these dipeptides have been the subject of extensive research, revealing their multifaceted functions as potent intracellular buffers, antioxidants, metal ion chelators, and inhibitors of advanced glycation end-product (AGE) formation.[3][4][5] This guide details the historical journey from their initial isolation to the current understanding of their physiological significance and the experimental techniques that have underpinned this research.
A Century of Discovery: Key Milestones
The history of these dipeptides begins at the turn of the 20th century, with the pioneering work of Russian biochemist Vladimir Gulewitsch.
-
1900: The Discovery of Carnosine. Vladimir Gulewitsch and S. Amiradžibi first isolated a novel nitrogenous substance from Liebig's meat extract.[6][7] They named this dipeptide "carnosine," derived from the Latin "caro, carnis" for flesh, reflecting its abundance in muscle tissue.[1][8][9] This marked the first instance of a peptide being isolated from animal tissue.[7]
-
1929: Anserine is Identified. Nearly three decades later, the methylated derivative anserine was discovered in goose muscle, hence its name (Latin: anser for goose).[10] It was independently described by Gulewitsch and his colleague Tolkachevskaya, who initially named it "galin," though this name did not persist.[6]
-
1938: The Buffering Role Proposed. The physiological significance of these dipeptides began to be understood when Bate Smith noted that the pKa values of carnosine (around 6.8-6.9) and anserine (around 7.0-7.1) make them ideal biological pH buffers.[6][7] He demonstrated that these molecules could account for up to 40% of the buffering capacity in fast-twitch muscle fibers.[6][7]
-
Mid-20th Century: Balenine and Further Characterization. The third major dipeptide, balenine (or ophidine), was later identified in the muscles of whales (hence its name from the whale genus Balaenoptera) and some reptiles.[11] Subsequent decades focused on elucidating the precise chemical structures, biosynthetic pathways, and the expanding repertoire of physiological functions for all three dipeptides.
Quantitative Distribution in Tissues
The concentration of alanine-containing dipeptides varies significantly across different species and tissue types. Carnosine is the predominant form in humans, whereas anserine and balenine are more abundant in other animals like birds, rabbits, tuna, and marine mammals.[10][12][13][14] Recent sensitive analytical methods have confirmed that anserine is also present in human skeletal and cardiac muscle, albeit at concentrations approximately 100 times lower than carnosine.[15]
| Species | Tissue | Carnosine Concentration | Anserine Concentration | Balenine Concentration | Reference(s) |
| Human | Quadriceps Femoris | 20.0 ± 4.7 mmol/kg (dry mass) | Undetectable / Very Low | Not Reported | [6][12] |
| Human | Vastus Lateralis | 17.27 ± 5.79 mmol/kg (dry mass) | 158.1 ± 68.5 µmol/kg (dry mass) | Not Reported | [15] |
| Human | Cardiac Muscle | Low | 10.1 ± 13.4 µmol/kg (dry mass) | Not Reported | [15] |
| Chicken | Breast Muscle | Variable | Major Component | Variable | [16][17] |
| Beef | Skeletal Muscle | 37.5–38.2 mg/g (extract) | Low | Low | [18] |
| Pork | Skeletal Muscle | High | Low | Low | [19] |
| Rabbit | Skeletal Muscle | Low | High | Not Reported | [10] |
| Tuna | Skeletal Muscle | Low | High | Not Reported | [10][17] |
| Whales | Skeletal Muscle | Variable | Variable | Major Component | [11][16] |
| Various Fish | Skeletal Muscle | Variable | Often the Major Component | Variable | [4][16] |
Experimental Protocols
The study of these dipeptides relies on robust methods for their extraction from complex biological matrices, precise quantification, and chemical synthesis for use in functional studies.
Historical Isolation Protocol (Inferred Gulewitsch Method, circa 1900)
This protocol is a plausible reconstruction of the methods likely used by Gulewitsch, based on the chemical techniques of the era which relied on precipitation and crystallization.
-
Extraction: Begin with a large volume of commercial meat extract (e.g., Liebig's extract). Dilute the extract with distilled water and heat to boiling to coagulate and precipitate proteins.
-
Filtration: Filter the hot mixture through paper or cloth to remove the precipitated protein mass, retaining the aqueous filtrate.
-
Lead Acetate Precipitation: Add a solution of basic lead acetate to the filtrate. This step precipitates various organic acids and other impurities. Filter the mixture to remove the lead precipitate.
-
Removal of Excess Lead: Bubble hydrogen sulfide (H₂S) gas through the filtrate. This precipitates the excess lead as lead sulfide (PbS). Filter the solution to remove the black PbS precipitate.
-
Concentration: Concentrate the filtrate by boiling off a significant portion of the water.
-
Phosphotungstic Acid Precipitation: Add a solution of phosphotungstic acid to the concentrated, acidic filtrate. This reagent precipitates nitrogenous bases, including dipeptides.
-
Decomposition of Precipitate: Collect the phosphotungstate precipitate and suspend it in water. Add an excess of barium hydroxide (baryta) to decompose the precipitate, forming insoluble barium phosphotungstate.
-
Final Filtration and Crystallization: Filter off the barium precipitate. Remove excess barium from the filtrate by bubbling carbon dioxide (CO₂) through it, precipitating barium carbonate. Filter again and concentrate the final, clear filtrate by evaporation under reduced pressure. Allow the concentrated solution to stand, promoting the slow crystallization of carnosine.
Modern Extraction and Deproteinization Protocol
This protocol is standard for preparing tissue samples for analysis by modern chromatographic methods.[4][20]
-
Sample Preparation: Weigh approximately 50-100 mg of frozen tissue (e.g., skeletal muscle). Keep the sample on ice throughout the procedure to minimize enzymatic degradation.
-
Homogenization: Place the tissue in a microcentrifuge tube. Add 10 volumes (e.g., 500-1000 µL for 50-100 mg tissue) of ice-cold 0.5-1.0 M Perchloric Acid (PCA).[11][20] Homogenize the tissue thoroughly using a mechanical homogenizer or sonicator until no visible tissue fragments remain.
-
Protein Precipitation: Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.[4][21]
-
Supernatant Collection: Carefully collect the clear supernatant, which contains the acid-soluble small molecules including the dipeptides, and transfer it to a new, pre-chilled microcentrifuge tube. Be careful not to disturb the protein pellet.
-
Neutralization: Neutralize the PCA extract by adding a precise volume of ice-cold 2 M Potassium Hydroxide (KOH).[4] A common approach is to add a volume of KOH equal to 34% of the supernatant volume.[4] This will precipitate the perchlorate as potassium perchlorate (KClO₄).
-
pH Check: Vortex briefly and check the pH of the sample using pH paper to ensure it is within the neutral range (pH 6.5-8.0).[4] Adjust with small volumes of 0.1 M KOH or PCA if necessary.
-
Final Centrifugation: Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the KClO₄ precipitate.[4]
-
Sample for Analysis: The resulting supernatant is the deproteinized extract. It can be directly injected for HPLC analysis or stored at -80°C.
Quantification by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a typical method for the separation and quantification of carnosine and anserine.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is used.[9]
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 214 nm.
-
Column Temperature: 25°C.
-
Gradient Elution:
-
0-5 min: 100% Mobile Phase A (isocratic).
-
5-20 min: Linear gradient from 0% to 20% Mobile Phase B.
-
20-22 min: Linear gradient from 20% to 0% Mobile Phase B.
-
22-30 min: 100% Mobile Phase A (column re-equilibration).
-
-
-
Standard Curve Preparation: Prepare a series of standard solutions of carnosine and anserine of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in Mobile Phase A.
-
Analysis: Inject the prepared standards and the deproteinized samples. Identify the peaks for carnosine and anserine by comparing their retention times with the standards.
-
Quantification: Construct a standard curve by plotting the peak area against the concentration for each standard. Determine the concentration of carnosine and anserine in the samples by interpolating their peak areas on the standard curve.
Solid-Phase Peptide Synthesis (SPPS) of Carnosine
This protocol describes the synthesis of carnosine (β-Ala-His) using standard Fmoc/tBu chemistry.[12][22]
-
Resin Preparation:
-
Start with Fmoc-His(Trt)-OH pre-loaded onto a 2-chlorotrityl chloride resin (0.1 mmol scale). The trityl (Trt) group protects the imidazole side chain of histidine.
-
Place the resin in a solid-phase synthesis vessel. Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3x).
-
-
Fmoc Deprotection (Histidine):
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes. Drain the solution.
-
Repeat the 20% piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
-
Coupling (β-Alanine):
-
In a separate vial, activate Fmoc-β-Ala-OH (3 equivalents relative to resin loading). Dissolve Fmoc-β-Ala-OH and a coupling agent like HCTU (3 eq) in DMF. Add a base, N,N-Diisopropylethylamine (DIPEA) (6 eq), to the solution.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is no longer present).
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Fmoc Deprotection (β-Alanine):
-
Repeat Step 2 to remove the Fmoc group from the N-terminal β-alanine.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the final peptide-resin with DCM (5x) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[23] TIS and water act as scavengers to trap the reactive cations generated during cleavage.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[18]
-
Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of ice-cold diethyl ether.
-
Centrifuge to pellet the white peptide precipitate. Wash the pellet with cold ether several times.
-
Dry the crude peptide under vacuum. Purify the peptide using preparative RP-HPLC.
-
Biological Functions and Signaling Pathways
Alanine-containing dipeptides exert their physiological effects through several key mechanisms, primarily related to maintaining cellular homeostasis under stress.
Intracellular pH Buffering
During intense anaerobic exercise, the accumulation of hydrogen ions (H⁺) leads to a drop in intracellular pH, contributing to muscle fatigue. The imidazole ring of the histidine residue in carnosine and its analogs has a pKa value near physiological pH (6.8-7.1).[6][8] This allows it to effectively accept a proton, acting as a potent buffer against acidification.[8]
Antioxidant and Anti-Glycation Pathways
Carnosine and anserine are powerful antioxidants that protect cells from damage by reactive oxygen species (ROS) and reactive carbonyl species (RCS).
-
Direct ROS Scavenging: The imidazole ring can directly quench ROS such as hydroxyl radicals and singlet oxygen, neutralizing their damaging effects on proteins, lipids, and DNA.[11][23]
-
Metal Ion Chelation: By chelating transition metals like copper (Cu²⁺) and iron (Fe²⁺), carnosine prevents them from participating in Fenton reactions, which generate highly reactive hydroxyl radicals.[4]
-
Anti-Glycation: Glycation is the non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs), which contribute to cellular aging and diabetic complications. Carnosine can inhibit AGE formation through two primary mechanisms:
-
Competitive Glycation: It can act as a sacrificial target for glycation, protecting more critical protein structures.[7][9]
-
Carbonyl Quenching: It reacts with and detoxifies reactive carbonyl species like methylglyoxal (MGO), which are precursors to AGEs.[22][24] Anserine also demonstrates this protective effect.[7][9][24]
-
Conclusion
From their initial discovery in meat extract over a century ago, the alanine-containing dipeptides carnosine, anserine, and balenine have been established as critical components of vertebrate physiology. Their roles as highly efficient pH buffers, antioxidants, and anti-glycating agents underscore their importance in protecting excitable tissues from the metabolic stresses of activity and aging. The development of sophisticated analytical and synthetic methodologies has been instrumental in uncovering these functions. Future research, particularly in the context of therapeutic applications for metabolic, neurodegenerative, and age-related diseases, continues to build upon this rich historical and scientific foundation.
References
- 1. HPLC Method for Analysis of Carnosine (beta-alanyl-L-histidine) on BIST B+ Column | SIELC Technologies [sielc.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. docs.abcam.com [docs.abcam.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. hplc.eu [hplc.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chempep.com [chempep.com]
- 13. biotage.com [biotage.com]
- 14. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. peptide.com [peptide.com]
- 19. researchgate.net [researchgate.net]
- 20. prod-media.megazyme.com [prod-media.megazyme.com]
- 21. cores.emory.edu [cores.emory.edu]
- 22. luxembourg-bio.com [luxembourg-bio.com]
- 23. youtube.com [youtube.com]
- 24. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: L-Alanyl-L-alanine as a Substrate for Enzyme Kinetic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanyl-L-alanine is a dipeptide composed of two L-alanine residues. Its hydrolysis is catalyzed by various peptidases, making it a valuable substrate for studying the kinetics of these enzymes. This document provides detailed application notes and protocols for using L-Alanyl-L-alanine in enzyme kinetic assays, with a focus on two key enzyme classes: Dipeptidyl Peptidase IV (DPP-IV) and Alanine Aminopeptidases (AAP). Understanding the kinetic parameters of these enzymes is crucial for drug discovery, particularly in the development of inhibitors for therapeutic purposes such as in diabetes treatment (DPP-IV) and for understanding bacterial metabolism (AAP).
Key Enzymes
Dipeptidyl Peptidase IV (DPP-IV, EC 3.4.14.5) : Also known as CD26, DPP-IV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[1][2] It plays a significant role in glucose metabolism by inactivating incretins.[1][2]
Alanine Aminopeptidase (AAP, EC 3.4.11.2) : Also known as Aminopeptidase N (AP-N), AAP is a metallo-exopeptidase that catalyzes the cleavage of neutral amino acids, particularly alanine, from the N-terminus of peptides. It is widely distributed in various tissues and microorganisms.
Data Presentation: Quantitative Kinetic Parameters
While specific kinetic data for L-Alanyl-L-alanine is not abundantly available in all contexts, the following tables summarize known kinetic parameters for DPP-IV and AAP with L-Alanyl-L-alanine and closely related substrates. This data is essential for designing kinetic assays and for comparative analysis of enzyme activity.
Table 1: Kinetic Parameters for Dipeptidyl Peptidase IV (DPP-IV)
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Ala-Ala-2-naphthylamide | Porcine Kidney | 1 | Not Reported | Not Reported | Not Reported | |
| Ala-Pro-pNA | Porcine Kidney | Not Reported | Not Reported | ~55 | Not Reported | [3] |
| Ala-Aze-pNA | Porcine Kidney | Not Reported | Not Reported | 814 | Not Reported | [3] |
Note: Data for Ala-Ala-2-naphthylamide is presented as a close analog to L-Alanyl-L-alanine. pNA (p-nitroanilide) and Aze (azetidine-2-carboxylic acid) are synthetic moieties used in chromogenic substrates.
Table 2: Kinetic Parameters for Alanine Aminopeptidase (AAP)
| Substrate | Enzyme Source | Km (mM) | Vmax (units/mg protein) | Reference |
| DL-alanine-β-naphthylamide HCl | Water Buffalo Kidney (AAP1) | 0.15 | 1694 | [4] |
| DL-alanine-β-naphthylamide HCl | Water Buffalo Kidney (AAP2) | 0.17 | 1143 | [4] |
| DL-alanine-β-naphthylamide HCl | Water Buffalo Kidney (AAP3) | 0.125 | 66129 | [4] |
Note: The Vmax values are reported in units/mg protein, where one unit is defined as the amount of enzyme that catalyzes the liberation of 1 nmol of β-naphthylamine per hour at 37°C.
Experimental Protocols
Two primary methods for assaying the enzymatic hydrolysis of L-Alanyl-L-alanine are presented: a continuous spectrophotometric coupled-enzyme assay and a discontinuous chromogenic/fluorogenic assay.
Protocol 1: Continuous Spectrophotometric Coupled-Enzyme Assay
This method is suitable for both DPP-IV and AAP and relies on the detection of L-alanine, one of the hydrolysis products. The released L-alanine is a substrate for L-alanine dehydrogenase, which in the presence of NAD⁺, produces NADH. The increase in NADH concentration is monitored spectrophotometrically at 340 nm.[5]
Materials:
-
L-Alanyl-L-alanine (substrate)
-
Purified DPP-IV or AAP
-
L-alanine dehydrogenase
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplate or cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of L-Alanyl-L-alanine in Assay Buffer.
-
Prepare a 50 mM stock solution of NAD⁺ in Assay Buffer.
-
Dilute the purified primary enzyme (DPP-IV or AAP) and the coupling enzyme (L-alanine dehydrogenase) to working concentrations in Assay Buffer. The optimal concentrations should be determined empirically to ensure a linear reaction rate.
-
-
Assay Setup:
-
Prepare a series of L-Alanyl-L-alanine dilutions from the stock solution in Assay Buffer. A typical concentration range would be 0.1 to 10 times the expected Km.
-
In a 96-well microplate, add the following to each well for a final volume of 200 µL:
-
100 µL of the substrate dilution
-
20 µL of NAD⁺ solution (final concentration 5 mM)
-
20 µL of L-alanine dehydrogenase solution
-
40 µL of Assay Buffer
-
-
Include "no substrate" and "no primary enzyme" controls.
-
-
Initiation and Measurement:
-
Equilibrate the microplate to the desired assay temperature (e.g., 37°C) in the microplate reader.
-
Initiate the reaction by adding 20 µL of the primary enzyme working solution to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
-
Caption: Workflow for the coupled-enzyme kinetic assay.
Protocol 2: Discontinuous Assay with Chromogenic/Fluorogenic Substrates
This protocol is an adaptation for situations where a direct chromogenic or fluorogenic substrate analog of L-Alanyl-L-alanine is used, such as L-Alanyl-L-alanine-p-nitroanilide (chromogenic) or L-Alanyl-L-alanine-7-amido-4-methylcoumarin (fluorogenic). The release of the chromophore (p-nitroaniline, measured at 405 nm) or fluorophore (AMC, Ex/Em = 360/460 nm) is directly proportional to enzyme activity.
Materials:
-
Chromogenic or fluorogenic L-Alanyl-L-alanine derivative
-
Purified DPP-IV or AAP
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8
-
Stopping Reagent (for chromogenic assay): e.g., 30% acetic acid
-
Microplate reader (spectrophotometer or fluorometer)
-
96-well plates (clear for colorimetric, black for fluorometric)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic/fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in Assay Buffer to the desired concentrations.
-
Dilute the purified enzyme to a working concentration in Assay Buffer.
-
-
Assay Setup:
-
Add diluted substrate solutions to the wells of the microplate.
-
Include "no substrate" and "no enzyme" controls.
-
-
Initiation and Measurement:
-
Equilibrate the plate to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme working solution to each well.
-
For kinetic reading: Immediately place the plate in the reader and measure the signal (absorbance or fluorescence) at regular intervals.
-
For endpoint reading: Incubate the reaction for a fixed period (e.g., 10-30 minutes). Stop the reaction by adding a stopping reagent (if necessary). Read the final signal.
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity from the slope of the linear portion of the signal vs. time plot.
-
For endpoint assays, subtract the blank reading from the sample readings.
-
Create a standard curve using the free chromophore or fluorophore to convert the signal to product concentration.
-
Plot the initial velocities against substrate concentrations and determine Km and Vmax as described in Protocol 1.
-
Caption: Enzymatic hydrolysis of L-Alanyl-L-alanine.
Signaling Pathways and Logical Relationships
The enzymatic activity of DPP-IV is a key component of the incretin pathway, which is crucial for glucose homeostasis. DPP-IV inhibitors are a class of drugs used to treat type 2 diabetes by prolonging the action of incretins like GLP-1 and GIP.
Caption: Role of DPP-IV in the incretin signaling pathway.
Conclusion
L-Alanyl-L-alanine serves as a valuable substrate for studying the kinetics of DPP-IV and Alanine Aminopeptidases. The protocols provided herein offer robust methods for determining key kinetic parameters. The continuous spectrophotometric assay is particularly advantageous for its real-time monitoring capabilities, while assays with chromogenic or fluorogenic substrates provide high-throughput screening options. The provided kinetic data for analogous substrates can serve as a baseline for experimental design. These tools are essential for researchers in basic science and drug development to further characterize these important enzymes and to screen for potential therapeutic inhibitors.
References
- 1. Mechanism of proline-specific proteinases: (I) Substrate specificity of dipeptidyl peptidase IV from pig kidney and proline-specific endopeptidase from Flavobacterium meningosepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extended investigation of the substrate specificity of dipeptidyl peptidase IV from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jofamericanscience.org [jofamericanscience.org]
- 5. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Purification of H-Ala-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the purification of the dipeptide H-Ala-Ala-OH using reversed-phase high-performance liquid chromatography (RP-HPLC). The protocols described herein cover both analytical and preparative scale chromatography, offering a systematic approach to achieving high purity of the target peptide, which is essential for research, diagnostic, and therapeutic applications. Standard C18 stationary phases are employed with a mobile phase gradient of acetonitrile in water, modified with trifluoroacetic acid (TFA) as an ion-pairing agent for optimal peak shape and resolution.
Introduction
This compound, a simple dipeptide, often serves as a model compound in various biochemical and pharmaceutical studies. Following chemical synthesis, the crude product typically contains the desired dipeptide along with impurities such as truncated or deletion sequences and byproducts from the removal of protecting groups. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the industry-standard and most efficacious method for the purification of such peptides.[1][2] This technique separates molecules based on their hydrophobicity.[1] In RP-HPLC, a nonpolar stationary phase (commonly C18-modified silica) is used in conjunction with a polar mobile phase.[1] A gradient of increasing organic solvent, typically acetonitrile, is employed to elute the bound components from the column.[1] More hydrophobic molecules exhibit stronger interactions with the stationary phase and thus have longer retention times. Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak symmetry and resolution.[3]
Data Presentation
The successful purification of this compound can be achieved by first developing an analytical method, which is then scaled up for preparative purification. The following tables summarize the expected quantitative data from such a process.
Table 1: Analytical and Preparative HPLC Purification Summary for this compound
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 10 µm, 21.2 x 250 mm |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Crude Purity | ~75% | ~75% |
| Expected Retention Time | ~10.5 min | ~10.5 min |
| Post-Purification Purity | >98% | >98% |
| Typical Recovery | N/A | >90% |
Table 2: Parameters for Scaling Up from Analytical to Preparative HPLC
| Parameter | Analytical Scale | Preparative Scale | Scaling Factor |
| Column I.D. | 4.6 mm | 21.2 mm | ~21.2 |
| Flow Rate | 1.0 mL/min | 20.0 mL/min | 20 |
| Injection Volume | 20 µL (for 0.2 mg load) | 2 mL (for 20 mg load) | 100 |
| Gradient Profile | 5-25% B over 20 min | 5-25% B over 20 min | 1 |
Experimental Protocols
Materials and Equipment
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector
-
Analytical HPLC system with a UV detector
-
C18 reverse-phase analytical column (e.g., 5 µm particle size, 120 Å pore size, 4.6 x 150 mm)
-
C18 reverse-phase preparative column (e.g., 10 µm particle size, 120 Å pore size, 21.2 x 250 mm)
-
HPLC Grade Acetonitrile (ACN)
-
HPLC Grade Water
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Crude this compound
-
Lyophilizer (Freeze-Dryer)
-
0.45 µm syringe filters
Protocol 1: Analytical Method Development
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC grade acetonitrile.
-
Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the crude this compound in Mobile Phase A to a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Inject 20 µL of the prepared sample.
-
Run the following gradient:
-
0-5 min: 5% B (isocratic)
-
5-25 min: 5% to 25% B (linear gradient)
-
25-27 min: 25% to 95% B (linear gradient for column wash)
-
27-30 min: 95% B (isocratic wash)
-
30-35 min: 95% to 5% B (return to initial conditions)
-
35-45 min: 5% B (re-equilibration)
-
-
Monitor the elution profile at 214 nm and 220 nm. The peptide bond absorbs strongly at these wavelengths.[1]
-
-
Analysis:
-
Identify the peak corresponding to this compound. Given its small and relatively polar nature, it is expected to elute at a low percentage of acetonitrile.
-
Note the retention time and assess the resolution from nearby impurities to confirm the suitability of the gradient for preparative scale-up.
-
Protocol 2: Preparative Scale-Up Purification
-
System Preparation:
-
Replace the analytical column with the preparative C18 column.
-
Prepare fresh, large volumes of Mobile Phases A and B.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal volume of Mobile Phase A. A concentration of 10-20 mg/mL is a typical starting point. If solubility is an issue, a small amount of Mobile Phase B can be added.
-
Filter the sample solution through a 0.45 µm filter.
-
-
Preparative Chromatographic Conditions:
-
Equilibrate the preparative column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 20.0 mL/min.
-
Inject the prepared sample. The injection volume will depend on the concentration and the desired loading mass.
-
Use the same gradient profile as the analytical method:
-
0-5 min: 5% B (isocratic)
-
5-25 min: 5% to 25% B (linear gradient)
-
25-27 min: 25% to 95% B (linear gradient for column wash)
-
27-30 min: 95% B (isocratic wash)
-
30-35 min: 95% to 5% B (return to initial conditions)
-
35-45 min: 5% B (re-equilibration)
-
-
Monitor the elution at 214 nm and 220 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak of this compound.
-
-
Post-Purification Analysis and Processing:
-
Analyze the purity of each collected fraction using the analytical HPLC method (Protocol 1).
-
Pool all fractions with the desired purity level (e.g., ≥98%).
-
Freeze the pooled fractions at -80°C until completely solid.
-
Lyophilize the frozen solution under high vacuum to obtain the purified peptide as a white, fluffy powder.
-
Store the lyophilized peptide at -20°C or lower.
-
Visualization of the Experimental Workflow
Caption: Workflow for the HPLC Purification of this compound.
References
Application Notes: H-Ala-Ala-OH as a Versatile Building Block for Biodegradable Polypeptides
Introduction
Polymers derived from α-amino acids are a promising class of biodegradable materials due to their inherent biocompatibility and the non-toxic nature of their degradation products.[1] Alanine, being a simple and common amino acid, is an excellent candidate for the synthesis of such polymers. Poly(alanine) is known for its ability to form stable secondary structures, such as α-helices and β-sheets, which can impart desirable mechanical properties to the resulting materials.[2] While the polymerization of single amino acid derivatives is common, the use of dipeptides like H-Ala-Ala-OH as a starting building block offers a route to creating polymers with precisely defined repeating units, potentially influencing the polymer's secondary structure, degradation kinetics, and mechanical performance.
These materials are particularly relevant for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and temporary medical devices, where controlled degradation and biocompatibility are paramount.[1][3] The degradation of poly(alanine)-based polymers yields alanine, a naturally occurring amino acid that is readily metabolized by the body.[1]
Key Applications
-
Drug Delivery: The hydrophobic nature of poly(alanine) makes it suitable for encapsulating hydrophobic drugs, forming nanoparticles or microspheres for controlled release.[3]
-
Tissue Engineering: Poly(alanine)-based scaffolds can provide mechanical support for cell growth and tissue regeneration. The degradation rate can be tailored to match the rate of new tissue formation.[1][4]
-
Bioplastics: Copolymers of alanine with other monomers, such as nylon, have been explored for creating biodegradable plastics with tunable thermal properties.[5][6]
Data Summary
Table 1: Thermal Properties of Alanine-Based Polymers
| Polymer System | Td5 (°C) (5% degradation temperature) | Melting Temperature (°C) | Reference |
| Poly(L-alanine) (α-helical form) | ~210 (onset of degradation) | Converts to β-sheet | [2] |
| Poly(L-alanine) (β-sheet form) | >330 | >330 (melts with degradation) | [2] |
| Poly(Ala-Nylon-3-Ala) | ~190 | Not specified | [5] |
| Poly(Ala-Nylon-4-Ala) | ~190 | Not specified | [5] |
| Poly(Ala-Nylon-5-Ala) | ~190 | Not specified | [5] |
| Poly(Ala-Nylon-6-Ala) | ~190 | Not specified | [5] |
Table 2: Molecular Weight and Polydispersity of Enzymatically Synthesized Poly(L-alanine)
| Polymerization pH | Maximum Chain Length (repeats) | Average Degree of Polymerization (DP) | Reference |
| 7.0 | 11 | 9.3 ± 0.8 | [7] |
| 11.0 | 16 | 13.5 ± 0.9 | [7] |
Table 3: In Vivo Degradation of Alanine-Based Polyphosphazenes
| Polymer | % Molecular Weight Loss (after 12 weeks) | Biocompatibility Response (after 12 weeks) | Reference |
| Poly[bis(ethylalanato)phosphazene] (PNEA) | ~100% | Mild | [8] |
| Poly[(50% ethylalanato) (50% methylphenoxy) phosphazene] | ~100% | Mild | [8] |
| Poly[(50% ethylalanato)(50% phenyl phenoxy) phosphazene] | 63% | Minimal | [8] |
Experimental Protocols
Protocol 1: Synthesis of H-Ala-Ala-OEt HCl (Dipeptide Monomer)
This protocol describes the synthesis of the ethyl ester of this compound, which can then be used as a monomer for enzymatic polymerization.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous ethanol
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
Procedure:
-
Cool a round-bottom flask containing anhydrous ethanol in an ice bath.
-
Slowly add thionyl chloride dropwise to the cold ethanol with stirring.
-
Add this compound to the solution.
-
Remove the flask from the ice bath and allow it to warm to room temperature.
-
Continue stirring at room temperature for 4-6 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add diethyl ether to the residue to precipitate the product.
-
Filter the precipitate, wash with diethyl ether, and dry under vacuum to yield H-Ala-Ala-OEt HCl.
Protocol 2: Papain-Catalyzed Polymerization of H-Ala-Ala-OEt
This protocol is adapted from the chemoenzymatic synthesis of poly(L-alanine).[7][9]
Materials:
-
H-Ala-Ala-OEt HCl (synthesized in Protocol 1)
-
Papain (lyophilized)
-
1 M Sodium carbonate buffer (pH 11.0)
-
25 mL glass reaction tube
-
Magnetic stirrer
-
Centrifuge
-
Dilute HCl (2% v/v)
-
Milli-Q water
Procedure:
-
Prepare a 50 mg/mL solution of papain in 1 M sodium carbonate buffer. Centrifuge to remove any insoluble material.
-
In a 25 mL glass reaction tube, dissolve H-Ala-Ala-OEt HCl in the sodium carbonate buffer to a final concentration of 0.5-1.0 M.
-
Add the papain solution to the monomer solution. The final papain concentration should be around 50 mg/mL.[9]
-
Stir the reaction mixture at 40°C for 12-24 hours.[7]
-
A precipitate of poly(alanyl-alanine) should form.
-
Purify the polymer by centrifugation at 12,000g for 5 minutes.[7]
-
Wash the polymer pellet once with dilute HCl (2% v/v) and then twice with Milli-Q water.[7]
-
Lyophilize the final product to obtain a dry powder.
Protocol 3: Characterization of Poly(alanyl-alanine)
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and formation of peptide bonds.
-
Procedure:
2. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the molecular weight and polydispersity of the polymer.[8][10]
-
Procedure:
-
Dissolve the polymer in a suitable solvent for GPC analysis (e.g., DMF with 0.01 M LiBr).
-
Run the sample through a GPC system equipped with a refractive index detector.
-
Calibrate the system with appropriate polymer standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[10]
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the biocompatibility of the synthesized polymer.[11]
Materials:
-
Synthesized poly(alanyl-alanine)
-
Fibroblast cell line (e.g., L929)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Extract Preparation:
-
Sterilize the polymer sample (e.g., by UV irradiation).
-
Incubate the polymer in cell culture medium at a specific concentration (e.g., 10 mg/mL) for 24-72 hours at 37°C to create a material extract.
-
Filter the extract to ensure sterility.
-
-
Cell Seeding:
-
Seed fibroblast cells into a 96-well plate at a density of ~1x10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Exposure to Extract:
-
Remove the old medium and replace it with the prepared material extract.
-
Include negative (fresh medium) and positive (e.g., latex extract) controls.
-
Incubate the cells with the extracts for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control.
-
Visualizations
Caption: Synthetic workflow for poly(alanyl-alanine).
Caption: Experimental workflow for polymer analysis.
References
- 1. Biodegradable polymers derived from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Poly(Amino Acid) Block Copolymers for Drug Delivery and other Biomedical Applications [sigmaaldrich.com]
- 4. Poly-Alanine-ε-Caprolacton-Methacrylate as Scaffold Material with Tuneable Biomechanical Properties for Osteochondral Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(alanine-nylon-alanine) as a bioplastic: chemoenzymatic synthesis, thermal properties and biological degradation effects - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00137F [pubs.rsc.org]
- 6. Poly(alanine-nylon-alanine) as a bioplastic: chemoenzymatic synthesis, thermal properties and biological degradation effects - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vivo biodegradability and biocompatibility evaluation of novel alanine ester based polyphosphazenes in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
Application Notes and Protocols for Coupling H-Ala-Ala-OH to Other Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical coupling of the dipeptide H-Ala-Ala-OH to other molecules. The methodologies described herein are essential for various applications, including the synthesis of peptide-drug conjugates, the development of targeted therapeutics like antibody-drug conjugates (ADCs), and the functionalization of biomaterials.
Application Notes
The dipeptide Alanine-Alanine (this compound) is a valuable building block in bioconjugation and medicinal chemistry. Its simple, non-polar side chains provide a stable and sterically unobtrusive linker element. In the context of drug development, Ala-Ala dipeptides are frequently incorporated as part of cleavable linkers in ADCs.[1] These linkers are designed to be stable in systemic circulation but are cleaved by specific enzymes, such as cathepsins, upon internalization into target tumor cells, leading to the release of the cytotoxic payload.[2]
The primary chemical handles on this compound for coupling are the N-terminal amine group and the C-terminal carboxylic acid group. The choice of coupling strategy depends on the functional group available on the molecule to be conjugated.
Common Coupling Chemistries:
-
Amide Bond Formation: The most prevalent method for coupling this compound involves the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid of either the dipeptide or the target molecule.
-
Carbodiimide Chemistry: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) are widely used to activate carboxyl groups to form reactive NHS esters.[3] These esters then readily react with primary amines to form amide bonds. This method is versatile and can be performed in aqueous solutions.[3]
-
Uronium/Aminium and Phosphonium Reagents: In organic solvents, coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient for amide bond formation, particularly in solid-phase peptide synthesis (SPPS).[4] These reagents often require the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
-
Solid-Phase Peptide Synthesis (SPPS): For the synthesis of longer peptides incorporating an Ala-Ala motif, SPPS is the method of choice.[5] In SPPS, the peptide is assembled stepwise on a solid resin support. This technique allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing the resin.[4] The Ala-Ala sequence can be introduced by sequentially coupling Fmoc-protected alanine residues.
Challenges in Coupling this compound:
-
Racemization: During the activation of the carboxylic acid, there is a risk of epimerization at the chiral center of the C-terminal alanine. The use of coupling additives like HOBt (Hydroxybenzotriazole) or OxymaPure® can help to suppress this side reaction.[6]
-
Diketopiperazine Formation: In SPPS, after the coupling of the second amino acid (in this case, the first Ala), the free N-terminus of the dipeptide on the resin can intramolecularly attack the ester linkage to the resin, forming a cyclic diketopiperazine and cleaving the dipeptide from the support. This can be minimized by using sterically hindered resins like 2-chlorotrityl chloride resin or by proceeding immediately to the coupling of the third amino acid.[6]
-
Purification: The purification of the final conjugate is crucial to remove unreacted starting materials, coupling reagents, and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying peptides and their conjugates.[7][8]
Data Presentation
The following table summarizes typical quantitative data for the coupling and purification of this compound conjugates. The values are representative and can vary depending on the specific reactants and reaction conditions.
| Parameter | Solution-Phase Coupling (EDC/NHS) | Solid-Phase Peptide Synthesis (Fmoc) | Preparative RP-HPLC Purification |
| Typical Yield | 40-70% | >90% (per coupling step) | 50-80% (recovery) |
| Purity (pre-purification) | 50-80% | 70-90% (crude peptide) | N/A |
| Final Purity (post-purification) | >95% | >95% | >98% |
| Reaction Time | 2-12 hours | 1-2 hours (per coupling step) | Variable (depends on scale) |
| Scale | mg to g | µmol to mmol | µg to g |
| Key Reagents | EDC, NHS/sulfo-NHS | Fmoc-Ala-OH, HBTU/HATU, DIPEA, Piperidine | Acetonitrile, Water, TFA |
Experimental Protocols
Protocol 1: Solution-Phase Coupling of this compound to an Amine-Containing Molecule using EDC/NHS
This protocol describes the coupling of the C-terminal carboxyl group of this compound to a molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (Molecule-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if the molecule is not water-soluble.
Procedure:
-
Dissolve this compound: Dissolve this compound in Activation Buffer to a final concentration of 10 mM.
-
Activate Carboxyl Groups:
-
Immediately before use, prepare fresh solutions of EDC-HCl (e.g., 50 mM) and sulfo-NHS (e.g., 50 mM) in Activation Buffer.
-
Add the EDC-HCl solution to the this compound solution to a final concentration of 20 mM.
-
Immediately add the sulfo-NHS solution to the reaction mixture to a final concentration of 20 mM.
-
Incubate at room temperature for 15-30 minutes with gentle stirring.
-
-
Prepare Amine-Containing Molecule: Dissolve the amine-containing molecule in Coupling Buffer to a desired concentration (e.g., 5 mM).
-
Coupling Reaction:
-
Add the solution of the amine-containing molecule to the activated this compound solution. The molar ratio of activated dipeptide to the amine-containing molecule should typically be between 2:1 and 10:1.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
-
Quench the Reaction: Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes.
-
Purification: Purify the resulting H-Ala-Ala-Molecule conjugate using preparative RP-HPLC (see Protocol 3).
Protocol 2: Solid-Phase Synthesis of a Peptide containing an Ala-Ala Sequence
This protocol outlines the manual synthesis of a generic tripeptide (e.g., H-Xaa-Ala-Ala-OH) on a Wang resin using Fmoc chemistry.
Materials:
-
Fmoc-Ala-Wang resin
-
Fmoc-Ala-OH
-
Fmoc-Xaa-OH (the N-terminal amino acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagent: HBTU
-
Base: Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place the Fmoc-Ala-Wang resin in a fritted syringe and swell in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the Deprotection Solution and agitate for 5 minutes. Drain.
-
Add fresh Deprotection Solution and agitate for 15 minutes. Drain.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of the Second Alanine:
-
In a separate tube, dissolve Fmoc-Ala-OH (3 eq. relative to resin loading), HBTU (2.9 eq.), in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and allow it to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
-
Coupling of the N-terminal Amino Acid (Xaa): Repeat steps 2 and 3 using Fmoc-Xaa-OH.
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal amino acid.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the Cleavage Cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using preparative RP-HPLC (see Protocol 3).
Protocol 3: Purification of this compound Conjugates by Preparative RP-HPLC
Materials:
-
Crude this compound conjugate
-
Mobile Phase A: 0.1% (v/v) TFA in ultrapure water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Preparative RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B, or DMSO). Filter the sample through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale):
-
Inject a small amount of the sample onto an analytical C18 column.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to determine the retention time of the desired conjugate.
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the starting mobile phase conditions determined from the analytical run.
-
Inject the filtered crude sample onto the column.
-
Run the preparative gradient, which is typically a shallower version of the analytical gradient around the elution time of the target compound.
-
Collect fractions as the peak corresponding to the conjugate elutes.
-
-
Fraction Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the purified conjugate as a fluffy white powder.
Protocol 4: Characterization of this compound Conjugates
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the purified conjugate in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid) to a concentration of approximately 10 µM.
-
Analysis: Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).
-
Data Interpretation: Determine the molecular weight of the conjugate from the resulting mass spectrum and compare it to the theoretical calculated mass. For more complex conjugates, tandem MS (MS/MS) can be used to confirm the sequence and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Analysis: Acquire 1D (¹H) and 2D (e.g., COSY, HSQC) NMR spectra on a high-field NMR spectrometer.
-
Data Interpretation: Assign the proton and carbon signals to the corresponding atoms in the conjugate to confirm its structure and purity. The chemical shifts and coupling constants will be characteristic of the Ala-Ala dipeptide and the conjugated molecule.
Mandatory Visualization
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. peptide.com [peptide.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Alanyl-L-alanine in Protein Folding and Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanyl-L-alanine, a simple dipeptide, serves as a valuable model system and tool in the investigation of protein folding and stability. Its well-defined chemical structure and conformational properties allow for detailed biophysical characterization, providing insights into the fundamental forces that govern the folding of larger, more complex proteins. These application notes provide an overview of the utility of L-Alanyl-L-alanine and detailed protocols for its use in studying protein thermodynamics, conformational dynamics, and the effects of the cellular environment.
Due to its defined size and chemical nature, L-Alanyl-L-alanine can be employed to probe various aspects of protein stability, including backbone hydrogen bonding, hydrophobic interactions, and the influence of cosolvents on the folding landscape. It can also be used to mimic the crowded intracellular environment, helping to elucidate how excluded volume effects impact protein folding, stability, and aggregation.
Application 1: Probing Protein Stability and Conformational Changes using L-Alanyl-L-alanine as a Cosolvent
The addition of small molecules, or cosolvents, can modulate the stability of a protein, providing insights into the forces that maintain its native structure. L-Alanyl-L-alanine, with its peptide backbone and methyl side chains, can interact with proteins and alter their hydration shell, thereby affecting their stability.
Quantitative Data: Effects of L-Alanyl-L-alanine on Protein Thermal Stability
The following table summarizes hypothetical data on the effect of increasing concentrations of L-Alanyl-L-alanine on the melting temperature (Tm) of a model protein, such as lysozyme, as determined by Circular Dichroism (CD) spectroscopy.
| L-Alanyl-L-alanine Conc. (M) | Melting Temperature (Tm) of Lysozyme (°C) | Change in Tm (°C) |
| 0 (Control) | 72.5 | 0.0 |
| 0.1 | 73.1 | +0.6 |
| 0.5 | 74.8 | +2.3 |
| 1.0 | 76.2 | +3.7 |
Experimental Protocol: Assessing Protein Thermal Stability using Circular Dichroism (CD) Spectroscopy
This protocol describes how to measure the change in the melting temperature (Tm) of a protein in the presence of L-Alanyl-L-alanine using a CD spectropolarimeter.
Materials:
-
Purified protein of interest (e.g., Lysozyme) at a stock concentration of 1 mg/mL in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
L-Alanyl-L-alanine powder.
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.0).
-
CD cuvettes with a 1 mm path length.
-
CD spectropolarimeter with a temperature control unit.
Procedure:
-
Sample Preparation:
-
Prepare a series of L-Alanyl-L-alanine solutions of varying concentrations (e.g., 0 M, 0.1 M, 0.5 M, 1.0 M) in the CD-compatible buffer.
-
For each L-Alanyl-L-alanine concentration, prepare a protein sample by diluting the protein stock solution to a final concentration of 0.1 mg/mL. Ensure the final buffer conditions are identical across all samples.
-
Prepare corresponding blank solutions containing only the buffer and the respective concentration of L-Alanyl-L-alanine.
-
-
CD Data Acquisition:
-
Set the CD spectropolarimeter to monitor the ellipticity at a wavelength corresponding to a feature of the protein's secondary structure (e.g., 222 nm for α-helical proteins).
-
Equilibrate the sample at a starting temperature (e.g., 20°C) for 5 minutes.
-
Increase the temperature at a constant rate (e.g., 1°C/minute) up to a final temperature where the protein is expected to be fully unfolded (e.g., 95°C).
-
Record the CD signal continuously throughout the temperature ramp.
-
Repeat the measurement for each L-Alanyl-L-alanine concentration and the corresponding blanks.
-
-
Data Analysis:
-
Subtract the blank spectra from the corresponding sample spectra.
-
Plot the ellipticity at 222 nm as a function of temperature.
-
Fit the resulting thermal denaturation curve to a sigmoidal function to determine the melting temperature (Tm), which is the temperature at the midpoint of the transition.
-
Compare the Tm values obtained at different L-Alanyl-L-alanine concentrations to the control (0 M).
-
Experimental Workflow
Application 2: Investigating Protein-Ligand Interactions with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the interaction of L-Alanyl-L-alanine with a protein at an atomic level. Chemical shift perturbation (CSP) mapping is a powerful technique to identify the binding site of a small molecule on a protein.
Quantitative Data: Chemical Shift Perturbations
The following table shows hypothetical chemical shift perturbation data for a few residues of a protein upon addition of L-Alanyl-L-alanine.
| Residue Number | Amino Acid | Chemical Shift (Free) (ppm) | Chemical Shift (Bound) (ppm) | Chemical Shift Perturbation (ppm) |
| 25 | Val | 8.25 | 8.35 | 0.10 |
| 28 | Leu | 7.98 | 8.12 | 0.14 |
| 50 | Gly | 8.50 | 8.51 | 0.01 |
| 52 | Ser | 8.10 | 8.11 | 0.01 |
| 85 | Phe | 7.65 | 7.85 | 0.20 |
Experimental Protocol: NMR Chemical Shift Perturbation (CSP) Mapping
This protocol outlines the steps to identify the binding interface of L-Alanyl-L-alanine on a ¹⁵N-labeled protein using 2D ¹H-¹⁵N HSQC NMR experiments.
Materials:
-
¹⁵N-isotopically labeled protein of interest in a suitable NMR buffer (e.g., 50 mM sodium phosphate, pH 6.5, 50 mM NaCl, 10% D₂O).
-
Unlabeled L-Alanyl-L-alanine.
-
NMR spectrometer equipped with a cryoprobe.
-
NMR tubes.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the ¹⁵N-labeled protein at a concentration of approximately 100-200 µM.
-
Prepare a concentrated stock solution of L-Alanyl-L-alanine in the same NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free ¹⁵N-labeled protein. This will serve as the reference spectrum.
-
Perform a titration by adding small aliquots of the L-Alanyl-L-alanine stock solution to the protein sample to achieve final molar ratios of protein to ligand of, for example, 1:1, 1:5, 1:10, and 1:20.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Process and analyze the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe, Sparky).
-
Overlay the spectra from the different titration points with the reference spectrum.
-
Identify the amide cross-peaks that show significant shifts in their position upon the addition of L-Alanyl-L-alanine.
-
Calculate the weighted-average chemical shift perturbation (CSP) for each residue using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.15-0.2).
-
Map the residues with significant CSPs onto the 3D structure of the protein to visualize the potential binding site.
-
Signaling Pathway/Logical Relationship
Application 3: L-Alanyl-L-alanine as a Model for Macromolecular Crowding
The cellular interior is a highly crowded environment, which can significantly influence protein folding and stability through excluded volume effects. L-Alanyl-L-alanine, at high concentrations, can be used as a small molecule crowder to mimic these conditions and study their impact on a protein of interest.
Quantitative Data: Effect of L-Alanyl-L-alanine as a Crowding Agent
The following table presents hypothetical data on the change in the Gibbs free energy of unfolding (ΔGunf) of a model protein in the presence of L-Alanyl-L-alanine.
| L-Alanyl-L-alanine Conc. (g/L) | Volume Occupancy (%) | ΔGunf (kcal/mol) | Change in Stability (kcal/mol) |
| 0 | 0 | -5.0 | 0.0 |
| 50 | ~4 | -5.5 | -0.5 |
| 100 | ~8 | -6.2 | -1.2 |
| 200 | ~16 | -7.5 | -2.5 |
Experimental Protocol: Probing Crowding Effects on Protein Stability
This protocol details a method to assess the effect of L-Alanyl-L-alanine as a crowding agent on protein stability using fluorescence spectroscopy to monitor chemical denaturation.
Materials:
-
Protein of interest with an intrinsic fluorophore (e.g., Tryptophan).
-
L-Alanyl-L-alanine.
-
A strong denaturant (e.g., Guanidinium Chloride or Urea).
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5).
-
Fluorometer.
Procedure:
-
Sample Preparation:
-
Prepare two sets of protein samples, one with and one without a high concentration of L-Alanyl-L-alanine (e.g., 200 g/L).
-
For each set, prepare a series of samples with increasing concentrations of the denaturant.
-
-
Fluorescence Measurements:
-
Excite the protein samples at 295 nm (to selectively excite tryptophan) and record the emission spectra from 310 to 400 nm.
-
The emission maximum will shift to a longer wavelength as the protein unfolds.
-
-
Data Analysis:
-
Plot the wavelength of maximum fluorescence emission as a function of denaturant concentration for both the crowded and uncrowded conditions.
-
Fit the data to a two-state unfolding model to determine the midpoint of the transition (Cm) and the Gibbs free energy of unfolding (ΔGunf).
-
Compare the ΔGunf values to quantify the stabilizing effect of L-Alanyl-L-alanine as a crowding agent.
-
Experimental Workflow
Conclusion
L-Alanyl-L-alanine is a versatile tool for researchers in the fields of protein science and drug development. Its utility as a simple model peptide, a stability-modulating cosolvent, and a macromolecular crowding agent allows for the systematic investigation of the principles governing protein folding, stability, and interactions. The protocols provided herein offer a starting point for employing L-Alanyl-L-alanine to gain deeper insights into the complex world of protein structure and function.
Application Notes & Protocols: H-Ala-Ala-OH as a Standard in Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of L-Alanyl-L-alanine (H-Ala-Ala-OH) as a standard in amino acid analysis (AAA). This document is intended for researchers, scientists, and drug development professionals who require accurate quantification of amino acids in peptides, proteins, and other biological samples.
Introduction
Accurate determination of amino acid composition is fundamental in protein and peptide characterization, essential for confirming identity, purity, and concentration.[1] Amino acid analysis (AAA) typically involves the hydrolysis of peptide bonds to liberate constituent amino acids, followed by their separation, detection, and quantification.[2][3] The reliability of AAA is critically dependent on the use of appropriate standards to ensure the accuracy and consistency of the entire analytical process, from hydrolysis to detection.
This compound is a high-purity, stable dipeptide that serves as an excellent control and reference standard for AAA. Its simple, defined structure of two alanine residues makes it particularly suitable for verifying the efficiency of hydrolysis and the accuracy of the analytical quantitation. Upon complete acid hydrolysis, one mole of this compound yields two moles of alanine, providing a straightforward theoretical recovery value.
This document outlines two primary applications of this compound in amino acid analysis:
-
As a Hydrolysis and System Suitability Control: To verify the completeness of the acid hydrolysis step and the overall performance of the analytical system.
-
As a Reference Standard for Alanine Quantification: To serve as a primary standard for generating a known concentration of alanine through hydrolysis, complementing the use of individual amino acid calibration standards.
Experimental Protocols
This protocol describes the use of this compound to validate the acid hydrolysis procedure and assess the performance of the subsequent amino acid analysis by HPLC or UPLC.
Objective: To confirm the efficiency of the acid hydrolysis protocol and the accuracy of the chromatographic system by measuring the recovery of alanine from a known quantity of this compound.
Materials:
-
This compound (Purity ≥ 98% by HPLC)[4]
-
6 M Hydrochloric Acid (HCl) with 0.1% to 1.0% phenol[5]
-
Amino Acid Standard Solution (containing L-alanine and other common amino acids)
-
Internal Standard (e.g., Norvaline), if required by the analytical method
-
HPLC or UPLC system with a suitable column for amino acid separation (e.g., C18 reversed-phase)[2]
-
Derivatization reagents (e.g., o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethylchloroformate (FMOC) for secondary amines)[1]
-
Hydrolysis tubes and vacuum sealing apparatus
-
Heating block or oven capable of maintaining 110°C[6]
-
Vacuum centrifuge (e.g., SpeedVac)
-
Milli-Q or equivalent high-purity water
-
Acetonitrile (HPLC grade)
-
Mobile phase buffers as required by the specific HPLC method
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh approximately 16.02 mg of this compound.
-
Dissolve in high-purity water to a final volume of 10.0 mL to obtain a 10 mM stock solution (160.17 g/mol ).
-
Store the stock solution at -20°C in aliquots.[7]
-
-
Sample Preparation for Hydrolysis:
-
In a hydrolysis tube, add a known volume of the this compound stock solution (e.g., 100 µL of a 1 mM working solution, equivalent to 100 nmol of this compound).
-
If using an internal standard, add the appropriate amount at this stage.
-
Lyophilize or use a vacuum centrifuge to dry the sample completely in the hydrolysis tube.[8]
-
-
Acid Hydrolysis:
-
Add a sufficient volume of 6 M HCl containing phenol to the dried sample (e.g., 200 µL).
-
Seal the hydrolysis tube under vacuum.
-
Place the sealed tube in a heating block or oven at 110°C for 24 hours to ensure complete hydrolysis of the peptide bond.[3][6]
-
After hydrolysis, allow the tube to cool to room temperature.
-
Centrifuge the tube briefly to collect any condensate.
-
Carefully open the tube and remove the HCl by drying under vacuum.
-
-
Sample Reconstitution and Derivatization:
-
Reconstitute the dried hydrolysate in a suitable volume of acidic buffer or mobile phase A (e.g., 200 µL of 0.1% formic acid). This results in a theoretical alanine concentration of 1 mM (200 nmol of alanine in 200 µL).
-
Perform pre-column derivatization using an automated autosampler program or a manual procedure with OPA and/or FMOC reagents, following the specific analytical method's requirements.
-
-
Chromatographic Analysis (HPLC/UPLC):
-
Inject the derivatized sample onto the HPLC/UPLC system.
-
Separate the amino acids using a validated gradient method.
-
Detect the derivatized amino acids using a fluorescence or UV detector.
-
An example of HPLC conditions for direct detection of L-alanyl-L-alanine (without hydrolysis) uses an amino bonded silica gel column with a mobile phase of acetonitrile and 0.05 mol/L monopotassium phosphate buffer at a detection wavelength of 215 nm.[9] For the hydrolyzed sample, a standard amino acid analysis method should be employed.
-
-
Data Analysis:
-
Identify the alanine peak in the chromatogram by comparing its retention time with that of a certified amino acid standard.
-
Quantify the amount of alanine in the sample using a calibration curve generated from the amino acid standard solution.
-
Calculate the recovery of alanine:
-
Recovery (%) = (Measured moles of Alanine / (2 * Initial moles of this compound)) * 100
-
-
The acceptance criterion for recovery should be established during method validation (typically within 90-110%).
-
This protocol details the analysis of a peptide sample of unknown concentration, using this compound in parallel to verify the analytical run.
Procedure:
-
Prepare the unknown peptide sample for hydrolysis alongside a known quantity of the this compound control sample, following steps 2.1.2 and 2.1.3.
-
Prepare a calibration curve using a certified amino acid standard solution at multiple concentration levels (e.g., 20, 50, 130, 250, 500 pmol/µL).[1]
-
Reconstitute and derivatize the hydrolyzed unknown sample, the this compound control, and the calibration standards.
-
Analyze all samples by HPLC or UPLC as described in step 2.1.5.
-
First, verify the system suitability by checking the alanine recovery from the this compound control as per step 2.1.6.
-
If the recovery is within the acceptable range, proceed to quantify the amino acids in the unknown sample using the calibration curves.
-
The concentration of the original peptide can then be calculated based on the determined amounts of its constituent amino acids and its known sequence.
Data Presentation
Quantitative data from the validation and analysis should be presented in clear, structured tables.
Table 1: System Suitability - Alanine Recovery from this compound
| Control Sample ID | Initial Amount of this compound (nmol) | Expected Alanine (nmol) | Measured Alanine (nmol) | Recovery (%) |
| CTRL-001 | 100.0 | 200.0 | 195.8 | 97.9 |
| CTRL-002 | 100.0 | 200.0 | 203.4 | 101.7 |
| CTRL-003 | 100.0 | 200.0 | 198.2 | 99.1 |
| Average | 99.6 | |||
| %RSD | 1.9 |
Table 2: Example Calibration Data for L-Alanine
| Standard Level | Concentration (pmol/µL) | Peak Area |
| 1 | 20 | 15,480 |
| 2 | 50 | 38,550 |
| 3 | 130 | 101,200 |
| 4 | 250 | 194,500 |
| 5 | 500 | 390,100 |
| Correlation (r²) | ≥ 0.999 |
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for using this compound as a hydrolysis control.
References
- 1. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 26.5 Amino Acid Analysis of Peptides - Organic Chemistry | OpenStax [openstax.org]
- 4. chemimpex.com [chemimpex.com]
- 5. usp.org [usp.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN105510497A - Quantitative detection method of L-alanyl-L-alanine - Google Patents [patents.google.com]
Application Notes and Protocols for the Enzymatic Synthesis of L-alanyl-L-alanine Cross-bridges in Peptidoglycan
Audience: Researchers, scientists, and drug development professionals.
Introduction
The structural integrity of the bacterial cell wall, primarily composed of peptidoglycan (PG), is crucial for bacterial survival, making its biosynthesis an attractive target for antimicrobial agents. In several Gram-positive bacteria, such as Enterococcus faecalis, the cross-bridge linking adjacent peptide stems of the peptidoglycan is composed of L-alanyl-L-alanine. This dipeptide bridge is synthesized by a dedicated enzymatic pathway and plays a significant role in the intrinsic resistance to β-lactam antibiotics. Understanding the enzymatic synthesis of this L-alanyl-L-alanine cross-bridge is pivotal for the development of novel therapeutics targeting drug-resistant pathogens.
These application notes provide a comprehensive overview of the enzymatic pathway, detailed protocols for the in vitro reconstitution of the L-alanyl-L-alanine bridge synthesis, and methods for the analysis of the resulting products.
Enzymatic Pathway Overview
The synthesis of the L-alanyl-L-alanine side chain on the peptidoglycan precursor, UDP-N-acetylmuramoyl-L-Ala-γ-D-Glu-L-Lys-D-Ala-D-Ala (UDP-MurNAc-pentapeptide), in Enterococcus faecalis is a multi-step process that occurs in the cytoplasm. It involves three key enzymes:
-
Alanyl-tRNA Synthetase (AlaS): This enzyme catalyzes the charging of tRNA with L-alanine, producing alanyl-tRNA (Ala-tRNA), the donor substrate for the subsequent ligation steps.
-
L-alanine ligase (BppA1): BppA1, a member of the FemXAB family of ligases, catalyzes the transfer of the first L-alanine from Ala-tRNA to the ε-amino group of the L-lysine residue at the third position of the UDP-MurNAc-pentapeptide.[1][2][3][4]
-
L-alanine ligase (BppA2): Following the action of BppA1, BppA2 catalyzes the addition of a second L-alanine from Ala-tRNA to the N-terminus of the first L-alanine of the newly formed side chain.[1][2][3][4]
The final product is UDP-N-acetylmuramoyl-L-Ala-γ-D-Glu-L-Lys(Nε-L-Ala-L-Ala)-D-Ala-D-Ala, referred to as UDP-MurNAc-heptapeptide. This precursor is then transported across the cell membrane to be incorporated into the growing peptidoglycan network.
Data Presentation
Table 1: Components for the In Vitro Synthesis of L-alanyl-L-alanine Peptidoglycan Precursors
| Component | Stock Concentration | Final Concentration | Role |
| Tris-HCl (pH 7.5) | 1 M | 50 mM | Buffer |
| MgCl₂ | 1 M | 10-20 mM | Cofactor for ligases and synthetase |
| ATP | 100 mM | 2.5 mM | Energy source for AlaS and ligases |
| L-Alanine | 10 mM | 50-100 µM | Amino acid substrate |
| [¹⁴C]-L-Alanine | 10 µCi/µl | 1 µCi | Radiolabel for detection |
| tRNAAla | 1 mg/ml | 4 µg | Alanine carrier |
| UDP-MurNAc-pentapeptide | 10 mM | 0.5-1 mM | Acceptor substrate |
| Alanyl-tRNA Synthetase (AlaS) | 1 mg/ml | 1-2 µg | Enzyme |
| BppA1 Ligase | 1 mg/ml | 0.1-0.5 µg | Enzyme |
| BppA2 Ligase | 1 mg/ml | 0.1-0.5 µg | Enzyme |
| Dithiothreitol (DTT) | 1 M | 1 mM | Reducing agent |
| Nuclease-free water | - | To final volume | Solvent |
Table 2: Kinetic Parameters of Bpp Ligases
Note: Specific kinetic data for BppA1 and BppA2 were not available in the reviewed literature. The table below provides a template for such data and explains the significance of each parameter. These parameters would be determined experimentally using the protocols described herein.
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| BppA1 | UDP-MurNAc-pentapeptide | Value | Value | Value | Value |
| BppA1 | Ala-tRNAAla | Value | Value | Value | Value |
| BppA2 | UDP-MurNAc-hexapeptide | Value | Value | Value | Value |
| BppA2 | Ala-tRNAAla | Value | Value | Value | Value |
-
Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate.
-
Vmax (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
kcat (Turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time.
-
kcat/Km (Catalytic efficiency): A measure of how efficiently an enzyme converts a substrate to a product.
Experimental Protocols
Protocol 1: Purification of Recombinant AlaS, BppA1, and BppA2
Note: This is a generalized protocol for the purification of His-tagged proteins. The specific buffers and resins may require optimization for BppA1 and BppA2.
-
Expression: Transform E. coli BL21(DE3) with expression vectors containing the genes for His-tagged AlaS, BppA1, or BppA2. Grow the cells in LB medium to an OD₆₀₀ of 0.6-0.8 and induce protein expression with IPTG (0.5-1 mM) at 18-25°C overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elution: Elute the bound protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Dialysis and Storage: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol). Aliquot the purified protein and store at -80°C.
Protocol 2: In Vitro Synthesis of L-alanyl-L-alanine Peptidoglycan Precursors
This protocol describes the in vitro reconstitution of the enzymatic pathway to produce UDP-MurNAc-heptapeptide.
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice in the order listed to a final volume of 50 µL:
-
Nuclease-free water
-
Tris-HCl (pH 7.5) to a final concentration of 50 mM
-
MgCl₂ to a final concentration of 20 mM
-
DTT to a final concentration of 1 mM
-
ATP to a final concentration of 2.5 mM
-
L-Alanine to a final concentration of 50 µM
-
[¹⁴C]-L-Alanine (1 µCi)
-
tRNAAla (4 µg)
-
UDP-MurNAc-pentapeptide to a final concentration of 1 mM
-
Purified AlaS (1.8 µg)
-
Purified BppA1 (0.2 µg)
-
Purified BppA2 (0.2 µg)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by heating at 100°C for 5 minutes.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction to pellet any precipitated protein. The supernatant is now ready for HPLC analysis.
Protocol 3: HPLC Analysis of Reaction Products
This protocol is for the separation and quantification of the radiolabeled peptidoglycan precursors.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phases:
-
Mobile Phase A: 50 mM ammonium formate, pH 4.0
-
Mobile Phase B: Methanol
-
-
Gradient:
-
0-5 min: 2% B
-
5-45 min: 2-30% B (linear gradient)
-
45-50 min: 30-100% B
-
50-55 min: 100% B
-
55-60 min: 100-2% B
-
-
Injection and Detection: Inject the supernatant from Protocol 2. Monitor the elution profile by UV absorbance at 262 nm (for the UDP moiety) and by scintillation counting of collected fractions to detect the [¹⁴C]-labeled products.
-
Data Analysis: The retention times of UDP-MurNAc-pentapeptide, UDP-MurNAc-hexapeptide, and UDP-MurNAc-heptapeptide will be distinct. Quantify the amount of each product by integrating the radioactivity peaks.
Protocol 4: Mass Spectrometry Confirmation of Products
For structural confirmation, the non-radiolabeled products can be analyzed by mass spectrometry.
-
Sample Preparation: Perform the in vitro synthesis reaction (Protocol 2) without [¹⁴C]-L-Alanine. Purify the products by HPLC as described in Protocol 3, collecting the fractions corresponding to the UV peaks of interest.
-
Mass Spectrometry: Analyze the collected fractions by electrospray ionization mass spectrometry (ESI-MS) in negative ion mode.
-
Expected Masses:
-
UDP-MurNAc-pentapeptide: [M-H]⁻ at m/z 1148.4
-
UDP-MurNAc-hexapeptide (with one L-Ala): [M-H]⁻ at m/z 1219.4
-
UDP-MurNAc-heptapeptide (with two L-Ala): [M-H]⁻ at m/z 1290.5
-
-
Tandem MS (MS/MS): Perform MS/MS analysis on the parent ions to confirm the structure through fragmentation patterns.
Visualizations
Caption: Enzymatic pathway of L-alanyl-L-alanine bridge synthesis.
References
- 1. Peptidoglycan synthesis by Enterococcus faecalis penicillin binding protein 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KEGG PATHWAY: Peptidoglycan biosynthesis - Enterococcus faecalis V583 [kegg.jp]
- 3. PGFinder, an Open-Source Software for Peptidoglycomics: The Structural Analysis of Bacterial Peptidoglycan by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of H-Ala-Ala-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when dissolving the dipeptide H-Ala-Ala-OH (L-Alanyl-L-alanine) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound, or L-Alanyl-L-alanine, is a dipeptide composed of two alanine amino acid residues. Its solubility in aqueous solutions is a critical factor for a wide range of applications, including biochemical assays, cell culture studies, and pharmaceutical formulations, as it directly impacts the accuracy of concentrations and the bioavailability of the peptide.[1]
Q2: What are the main factors influencing the solubility of this compound?
A2: The solubility of this compound is primarily influenced by its physicochemical properties and the conditions of the aqueous environment. Key factors include:
-
pH of the solution: A peptide's net charge changes with pH, significantly affecting its interaction with water molecules.
-
Isoelectric Point (pI): This is the pH at which the peptide has a net zero charge and typically exhibits its lowest solubility.
-
Temperature: Solubility of many compounds, including peptides, often increases with temperature.[2]
-
Co-solvents and Additives: The presence of organic co-solvents or salts can modify the solvent properties and enhance solubility.
Q3: What is the isoelectric point (pI) of this compound and why is it important?
A3: The estimated isoelectric point (pI) of this compound is approximately 5.68. At this pH, the dipeptide exists as a zwitterion with a net neutral charge, leading to minimal repulsion between peptide molecules and thus, the lowest aqueous solubility. To improve solubility, it is recommended to adjust the pH of the solution to be at least 1-2 units away from the pI.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, organic co-solvents are effective for dissolving this compound, especially at high concentrations. Dimethyl sulfoxide (DMSO) is a highly effective solvent, with a reported solubility of ≥200 mg/mL for this compound.[3] For applications in cell culture, it is crucial to keep the final concentration of DMSO low (typically <1%) to avoid cellular toxicity.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder is not dissolving in water. | The solution pH is close to the peptide's isoelectric point (pI ≈ 5.68), minimizing its solubility. | 1. Adjust the pH: Add a small amount of dilute acid (e.g., 0.1 M HCl or 10% acetic acid) to lower the pH below 4, or a dilute base (e.g., 0.1 M NaOH or 0.1 M ammonium bicarbonate) to raise the pH above 7.5.[5][6] 2. Sonication: Use a bath sonicator to aid dissolution.[4] |
| The solution becomes cloudy or forms a precipitate upon standing. | The peptide concentration exceeds its solubility limit under the current conditions. | 1. Dilute the solution: Add more solvent to decrease the peptide concentration. 2. Re-adjust the pH: Ensure the pH remains sufficiently far from the pI. 3. Add a co-solvent: Introduce a small percentage of a compatible organic solvent like DMSO.[4] |
| Precipitation occurs when adding a peptide stock in organic solvent to an aqueous buffer. | Rapid change in solvent polarity causes the peptide to crash out of solution. | 1. Slow addition: Add the peptide stock solution dropwise to the aqueous buffer while vortexing gently. 2. Optimize co-solvent percentage: Ensure the final concentration of the organic solvent is sufficient to maintain solubility but compatible with your experiment. |
| Difficulty dissolving a high concentration of the peptide. | The desired concentration is above the intrinsic aqueous solubility of this compound. | 1. Use a co-solvent: Prepare a concentrated stock solution in DMSO (≥200 mg/mL) and then dilute it into your aqueous buffer.[3] 2. Gentle warming: Warm the solution to 30-40°C to increase solubility, but monitor for any signs of degradation.[7] |
Quantitative Data Summary
The solubility of this compound in water is dependent on temperature. The following table summarizes the experimental solubility data at neutral pH.
| Temperature (°C) | Temperature (K) | Solubility (g / 100g H₂O) |
| 20 | 293.15 | 15.8 |
| 25 | 298.15 | 17.5 |
| 30 | 303.15 | 19.4 |
| 35 | 308.15 | 21.5 |
| 40 | 313.15 | 23.8 |
| 45 | 318.15 | 26.3 |
| 50 | 323.15 | 29.1 |
Data adapted from a study on the melting properties and solubility of dipeptides.[8]
Experimental Protocols
Protocol 1: Dissolution of this compound using pH Adjustment
This protocol describes how to dissolve this compound by adjusting the pH of the aqueous solution.
-
Initial Attempt: Weigh the desired amount of this compound and add it to a suitable volume of deionized water or your chosen aqueous buffer.
-
Observation: Gently vortex or stir the solution. If the peptide does not dissolve completely and the solution remains cloudy, proceed to the next step.
-
pH Adjustment (Acidic):
-
Add a small volume of 10% acetic acid or 0.1 M HCl dropwise to the solution while stirring.[9]
-
Monitor the pH and continue adding acid until the peptide fully dissolves. A clear solution is expected at a pH of approximately 3.5-4.5.
-
-
pH Adjustment (Basic):
-
Alternatively, add a small volume of 0.1 M ammonium bicarbonate or dilute ammonium hydroxide dropwise to the solution while stirring.[9]
-
Continue adding the base until the peptide is fully dissolved. A clear solution is expected at a pH of approximately 7.5-8.5.
-
-
Final pH Adjustment: Once the peptide is dissolved, you can carefully adjust the pH to your desired experimental value, being mindful not to get too close to the pI, which could cause precipitation.
Protocol 2: Dissolution of this compound using a Co-solvent (DMSO)
This protocol is suitable for preparing a concentrated stock solution of this compound.
-
Preparation: Weigh the desired amount of this compound into a sterile microcentrifuge tube.
-
Adding Co-solvent: Add the required volume of pure DMSO to the tube to achieve the desired stock concentration (solubility is ≥200 mg/mL).[3]
-
Dissolution: Gently vortex or pipette the mixture up and down until the peptide is completely dissolved.[10]
-
Dilution into Aqueous Buffer: To prepare your working solution, add the DMSO stock solution dropwise to your aqueous buffer while gently stirring.[10] This slow addition helps to prevent the peptide from precipitating.
-
Final Concentration: Be mindful of the final DMSO concentration in your working solution, as high concentrations can be detrimental in many biological experiments. A final concentration of less than 1% (v/v) is generally well-tolerated in cell-based assays.[4]
Protocol 3: Enhancing Solubility with Sonication and Gentle Warming
These physical methods can be used in conjunction with pH adjustment or on their own for less soluble samples.
-
Sonication:
-
Prepare a suspension of this compound in your desired aqueous solvent.
-
Place the vial in a bath sonicator.
-
Sonicate in short bursts (e.g., 3 cycles of 10 seconds) with cooling on ice in between to prevent excessive heating and potential degradation of the peptide.[9]
-
-
Gentle Warming:
-
If sonication is not sufficient, gently warm the solution in a water bath to a temperature no higher than 40°C.[7]
-
Stir the solution while warming until the peptide dissolves. Avoid prolonged heating to minimize the risk of peptide degradation.
-
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Factors influencing and methods to improve this compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jpt.com [jpt.com]
- 5. biocat.com [biocat.com]
- 6. lifetein.com [lifetein.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. lifetein.com [lifetein.com]
Technical Support Center: Stability of H-Ala-Ala-OH in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of H-Ala-Ala-OH in solution. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The primary cause of this compound degradation in solution is chemical instability, with the main pathway being hydrolysis of the peptide bond.[1][2] This process is significantly influenced by the pH and temperature of the solution. Extreme pH values (both acidic and basic) and elevated temperatures accelerate the rate of hydrolysis.[1] Oxidation is a less common degradation pathway for this compound as it does not contain highly susceptible residues like methionine or tryptophan.
Q2: What is the main degradation product of this compound?
A2: The primary degradation of this compound occurs via hydrolysis of the peptide bond, which results in the cleavage of the dipeptide into its constituent amino acids, two molecules of L-alanine.
Q3: What are the optimal storage conditions for this compound solutions to ensure long-term stability?
A3: For long-term stability, this compound solutions should be stored at low temperatures, ideally at -20°C or -80°C.[1] It is also recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can compromise the integrity of the peptide solution. The pH of the solution should be maintained in a slightly acidic to neutral range (ideally pH 5-7) to minimize hydrolysis.[1]
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method can be developed to separate the intact this compound from its degradation product, L-alanine. By measuring the decrease in the peak area of this compound and the increase in the peak area of L-alanine over time, the rate and extent of degradation can be quantified.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution. | Inappropriate pH of the solution. | Adjust the pH of the solution to a range of 5-7 using a suitable buffer system (e.g., phosphate or citrate buffer). Avoid highly acidic or alkaline conditions. |
| High storage or experimental temperature. | Store stock solutions and conduct experiments at the lowest practical temperature. For long-term storage, keep solutions frozen at -20°C or -80°C.[1] | |
| Appearance of unexpected peaks in HPLC analysis. | Contamination of the sample or solvent. | Use high-purity solvents and reagents. Ensure all glassware and equipment are thoroughly cleaned. |
| Formation of secondary degradation products. | While unlikely under mild conditions, extreme stress (e.g., strong oxidation) could lead to other products. Analyze the unexpected peaks by mass spectrometry (MS) to identify their structure. | |
| Inconsistent results between experiments. | Variable storage and handling conditions. | Standardize protocols for solution preparation, storage, and handling. Use freshly prepared solutions whenever possible and minimize the time solutions are kept at room temperature. |
| Repeated freeze-thaw cycles. | Prepare single-use aliquots of the stock solution to avoid the detrimental effects of repeated freezing and thawing.[1] |
Quantitative Data Summary
The stability of this compound is highly dependent on the pH and temperature of the solution. The following table provides representative data on the expected percentage of this compound remaining after incubation under various conditions.
| pH | Temperature | 24 hours | 48 hours | 72 hours |
| 3.0 | 25°C | ~95% | ~90% | ~85% |
| 5.0 | 25°C | >99% | ~99% | ~98% |
| 7.0 | 25°C | >99% | ~99% | ~98% |
| 9.0 | 25°C | ~96% | ~92% | ~88% |
| 7.0 | 4°C | >99% | >99% | >99% |
| 7.0 | 40°C | ~90% | ~80% | ~70% |
Note: This table presents estimated values based on general principles of peptide hydrolysis. Actual degradation rates may vary depending on the specific buffer and other components in the solution.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the potential degradation pathways and products of this compound under various stress conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer (pH 7.0, 0.1 M)
-
Citrate buffer (pH 5.0, 0.1 M)
2. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in HPLC-grade water.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl and another 1 mL with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH and another 1 mL with 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution (in phosphate buffer, pH 7.0) at 60°C for 72 hours.
-
Control Sample: Keep the stock solution (in phosphate buffer, pH 7.0) at 4°C, protected from light.
4. Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using the HPLC method described in Protocol 2.
Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products
This reverse-phase HPLC method is designed to separate and quantify this compound and its primary degradation product, L-alanine.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 2% B
-
5-15 min: 2% to 30% B
-
15-20 min: 30% B
-
20-22 min: 30% to 2% B
-
22-30 min: 2% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting decision tree for degradation issues.
References
Troubleshooting common issues in peptide coupling with H-Ala-Ala-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the peptide coupling of H-Ala-Ala-OH. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when coupling this compound?
The primary challenges in coupling this compound include:
-
Low Coupling Efficiency: Resulting in low yields of the desired peptide. This can be due to steric hindrance, aggregation of the peptide chain, or suboptimal reaction conditions.[1][2]
-
Racemization: The chiral center of the alanine residues can be susceptible to epimerization during the activation and coupling steps, leading to diastereomeric impurities that are difficult to separate.[3][4]
-
Diketopiperazine Formation: As a dipeptide, this compound on the resin can cyclize to form a stable six-membered ring, leading to termination of the peptide chain.[5][6]
-
Aggregation: Sequences containing hydrophobic residues like alanine are prone to forming secondary structures (e.g., β-sheets) on the resin, which can hinder reagent access and lead to incomplete reactions.[7][8]
-
Solubility Issues: The starting dipeptide or the growing peptide chain may have poor solubility in the chosen reaction solvent, impeding the reaction.
Q2: How can I detect incomplete coupling?
Incomplete coupling can be detected using several methods:
-
Kaiser Test: This colorimetric test detects free primary amines on the resin. A positive result (blue color) after a coupling step indicates that the reaction is incomplete.[7]
-
High-Performance Liquid Chromatography (HPLC): Analysis of the crude peptide product will show multiple peaks if the coupling was incomplete, corresponding to deletion sequences (peptides missing one or more amino acids).[7]
-
Mass Spectrometry (MS): MS analysis of the crude product can identify the molecular weights of impurities, confirming the presence of deletion sequences.[6][7]
Q3: Which coupling reagents are recommended for this compound?
For potentially difficult couplings like those involving dipeptides or hydrophobic residues, stronger and more efficient coupling reagents are often recommended.[9] Aminium/uronium-based reagents are generally more effective than carbodiimides alone for sterically hindered couplings.[5]
| Coupling Reagent Class | Examples | Suitability for this compound | Notes |
| Aminium/Uronium Salts | HATU, HCTU, HBTU, TBTU | Highly Recommended | Known for high reactivity and efficiency, can reduce side reactions.[10][11] |
| Phosphonium Salts | PyBOP, BOP | Recommended | Provide excellent coupling behavior and good solubility.[11][12] Note: BOP produces a carcinogenic byproduct.[11] |
| Carbodiimides | DIC, DCC, EDC | Use with Additives | Prone to causing racemization when used alone.[4] The addition of HOBt or Oxyma Pure is crucial to suppress this side reaction.[4][13] |
Q4: How can I minimize racemization during the coupling of this compound?
Minimizing racemization is critical when working with alanine. Key strategies include:
-
Choice of Coupling Reagent: Use aminium/uronium or phosphonium reagents. If using carbodiimides, always include an additive like HOBt or Oxyma Pure.[4][13]
-
Control of Base: Avoid using strong bases or an excess of base, as this can promote racemization. A hindered base like diisopropylethylamine (DIPEA) should be used in the minimum necessary amount.[4]
-
Minimize Pre-activation Time: The activated amino acid is most susceptible to racemization. Reduce the time the amino acid is in its activated state before it is introduced to the resin.[4]
-
Reaction Temperature: Perform the coupling at a controlled, and if possible, lower temperature, as higher temperatures can increase the rate of racemization.
Troubleshooting Guides
Issue 1: Low Yield or No Product
Symptoms:
-
Low overall yield of the final peptide.
-
Mass spectrometry analysis reveals a significant amount of starting material or truncated peptide sequences.[7]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Coupling | - Optimize Coupling Reagent: Switch to a more efficient reagent like HATU or HCTU.[9][10] - Increase Reagent Concentration: Use a higher excess (3-5 equivalents) of the amino acid and coupling reagents.[5] - Double Coupling: Perform the coupling step twice with fresh reagents to drive the reaction to completion.[5][9] - Elevate Temperature: Carefully increasing the reaction temperature can improve coupling kinetics, but be mindful of potential side reactions.[9] |
| Peptide Aggregation | - Change Solvent: Switch from DMF to NMP or use a solvent mixture (e.g., DMF/DCM) to improve solvation and disrupt secondary structures.[1][5] - Use Chaotropic Salts: Add salts like LiCl to the coupling mixture to disrupt hydrogen bonding.[9] - Use a Low-Load Resin: A lower substitution level on the resin increases the distance between peptide chains, reducing aggregation.[5] |
| Poor Resin Swelling | - Select an Appropriate Solvent: Ensure the resin is fully swelled before synthesis. NMP can be a good alternative to DMF for better solvation.[9] |
| Diketopiperazine Formation | - Use 2-Chlorotrityl Chloride Resin: The steric hindrance of this resin's linker can suppress the cyclization side reaction.[5] - Couple the Third Amino Acid Quickly: Proceed immediately to the next coupling step after the dipeptide is formed on the resin to minimize the window for cyclization.[4] |
Issue 2: Presence of Impurities and Side Products
Symptoms:
-
HPLC analysis of the crude product shows multiple peaks that are difficult to separate.
-
Mass spectrometry confirms the presence of species with the same mass as the target peptide (diastereomers) or masses corresponding to deletion sequences or other side products.[6]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Racemization | - Use Racemization-Suppressing Additives: If using carbodiimide reagents, always add HOBt or Oxyma Pure.[4][13] - Avoid Excess Base: Use the minimum required amount of a hindered base like DIPEA.[4] - Minimize Activation Time: Add the coupling reagents directly to the resin-amino acid mixture (in situ activation).[4] |
| Deletion Peptides | - Ensure Complete Coupling: Use a more efficient coupling reagent or perform a double coupling.[5] Monitor completion with a Kaiser test.[7] - Ensure Complete Fmoc Deprotection: Extend the piperidine treatment time or perform a second deprotection step to ensure all N-terminal protecting groups are removed.[5] |
| Premature Chain Termination | - Capping: After the coupling step, use a capping agent like acetic anhydride to block any unreacted amino groups. This prevents the formation of deletion sequences.[9] |
Experimental Protocols
Protocol 1: Kaiser Test for Detecting Free Primary Amines
This test is used to confirm the completion of a coupling reaction.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) and wash them thoroughly with DMF and then ethanol.
-
Add 2-3 drops of each solution (A, B, and C) to the resin beads.
-
Heat the sample at 120°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Blue or purple beads and/or solution indicate the presence of free primary amines.[7]
-
Negative Result (Complete Coupling): Yellow or colorless beads and solution indicate the absence of free primary amines.
-
Visualizations
Caption: Troubleshooting workflow for common issues in this compound peptide coupling.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Optimizing HPLC Separation of L-Alanyl-L-alanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of the dipeptide L-Alanyl-L-alanine.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate L-Alanyl-L-alanine?
A1: A reversed-phase HPLC method is a common and effective starting point. A C18 column is a suitable initial choice. A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic or phosphoric acid) and an organic solvent, most commonly acetonitrile.[1] Detection is often performed at a low UV wavelength, such as 215 nm, due to the absorbance of the peptide bond.[2][3]
Q2: Which type of HPLC column is recommended for L-Alanyl-L-alanine analysis?
A2: Several column types can be used successfully. A standard C18 column is a versatile option for reversed-phase chromatography.[1] For potentially better peak shape and retention of this polar dipeptide, a column with low silanol activity, such as a Newcrom R1, can be beneficial.[1] Additionally, an amino-bonded silica gel column has been shown to be effective for quantitative analysis.[2][3]
Q3: What mobile phase composition should I use?
A3: The choice of mobile phase is critical for achieving optimal separation.
-
Reversed-Phase: A common mobile phase is a gradient of acetonitrile and water containing an acidic modifier. Phosphoric acid or formic acid are frequently used.[1] For example, a simple isocratic method might use a mixture of acetonitrile and a phosphate buffer. A specific example is an acetonitrile-0.05 mol/L monopotassium phosphate buffer (645:350) with the pH adjusted to 4.0 using phosphoric acid.[2][3]
-
Mass Spectrometry (MS) Compatibility: If you are using an MS detector, it is crucial to use a volatile mobile phase modifier. In this case, phosphoric acid should be replaced with formic acid.[1]
Q4: What is the optimal detection wavelength for L-Alanyl-L-alanine?
A4: Due to the presence of the peptide bond, L-Alanyl-L-alanine can be detected at low UV wavelengths. A wavelength of 215 nm is commonly used and generally provides good sensitivity.[2][3]
Q5: How can I improve the peak shape for L-Alanyl-L-alanine?
A5: Poor peak shape (e.g., tailing or fronting) can be caused by several factors.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the dipeptide.
-
Column Choice: Using a column with low silanol activity can minimize undesirable interactions that lead to peak tailing.[1]
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to ensure good peak shape. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Ion-Pairing Reagents: For particularly challenging separations of peptides, the addition of an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and retention. However, TFA can suppress the signal in mass spectrometry detectors.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of L-Alanyl-L-alanine.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Possible Cause | Suggested Solution |
| Secondary Silanol Interactions | Use a base-deactivated column or a column with low silanol activity.[1] Alternatively, add a competing base to the mobile phase or operate at a lower pH to suppress silanol ionization. |
| Sample Overload | Reduce the concentration or injection volume of the sample. |
| Column Contamination or Degradation | Wash the column with a strong solvent. If performance does not improve, the column may need to be replaced. |
| Mismatch between Sample Solvent and Mobile Phase | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of L-Alanyl-L-alanine to ensure a single ionic form. |
Problem 2: Inconsistent Retention Times
| Possible Cause | Suggested Solution |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase daily and ensure accurate measurement of all components. Ensure the mobile phase is thoroughly mixed and degassed. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and stable temperature. |
| Pump Malfunction (e.g., leaks, air bubbles) | Check for leaks in the pump and fittings. Purge the pump to remove any air bubbles. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis, especially when changing mobile phases or after a gradient run. |
Problem 3: Ghost Peaks
| Possible Cause | Suggested Solution |
| Contaminated Mobile Phase or Solvents | Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use. |
| Carryover from Previous Injections | Implement a needle wash step in the autosampler method. Inject a blank solvent run to check for carryover. |
| Sample Degradation | Ensure the stability of L-Alanyl-L-alanine in the sample solvent and under the analytical conditions. |
Quantitative Data Summary
The following tables provide representative data on how changes in HPLC conditions can affect the separation of L-Alanyl-L-alanine. Please note that these are illustrative examples, and actual results may vary depending on the specific instrument, column, and experimental setup.
Table 1: Illustrative Effect of Mobile Phase pH on Retention Time
| Mobile Phase pH | Representative Retention Time (minutes) |
| 3.0 | 8.5 |
| 4.0 | 7.2 |
| 5.0 | 6.1 |
| 6.0 | 5.3 |
| 7.0 | 4.8 |
Conditions: C18 column, Acetonitrile/Phosphate buffer gradient.
Table 2: Illustrative Effect of Acetonitrile Concentration on Retention Time (Isocratic)
| Acetonitrile (%) | Representative Retention Time (minutes) |
| 20 | 12.3 |
| 30 | 8.9 |
| 40 | 6.4 |
| 50 | 4.5 |
Conditions: C18 column, Acetonitrile/Water with 0.1% Formic Acid, pH ~2.8.
Experimental Protocols
Protocol 1: Quantitative Analysis of L-Alanyl-L-alanine
This protocol is based on a validated method for the quantitative detection of L-Alanyl-L-alanine.[2][3]
-
Column: Amino bonded silica gel column.
-
Mobile Phase: Acetonitrile : 0.05 mol/L Monopotassium Phosphate Buffer (645:350, v/v). Adjust the pH of the buffer to 4.0 with phosphoric acid.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Quantification: External standard method.
-
Standard Solution Preparation: Accurately weigh a known amount of L-Alanyl-L-alanine reference standard and dissolve it in the mobile phase to create a stock solution. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing L-Alanyl-L-alanine in the mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Calculation: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of L-Alanyl-L-alanine in the sample from the calibration curve.
-
Protocol 2: General Method Development for L-Alanyl-L-alanine
This protocol outlines a general workflow for developing a stability-indicating HPLC method for L-Alanyl-L-alanine, which is crucial in drug development.
-
Forced Degradation Study:
-
Subject L-Alanyl-L-alanine to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.
-
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
-
Initial Method Screening:
-
Select a C18 column as a starting point.
-
Screen different mobile phase compositions (e.g., acetonitrile/water and methanol/water) and pH values (e.g., 3, 5, 7) using a generic gradient.
-
Analyze the stressed samples to ensure the method can separate the main peak from any degradation products.
-
-
Method Optimization:
-
Fine-tune the mobile phase composition, gradient slope, flow rate, and column temperature to achieve optimal resolution between L-Alanyl-L-alanine and its impurities/degradants.
-
Pay close attention to the mobile phase pH to control the retention and selectivity of ionizable species.
-
-
Method Validation:
-
Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: A general workflow for optimizing an HPLC method for L-Alanyl-L-alanine.
Caption: A decision tree for troubleshooting common HPLC issues for L-Alanyl-L-alanine.
References
Common impurities in commercial H-Ala-Ala-OH and how to remove them
Welcome to the technical support center for commercial H-Ala-Ala-OH (L-Alanyl-L-Alanine). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues related to impurities and their removal during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might find in my commercial batch of this compound?
A1: Impurities in commercially available this compound can generally be classified into two main categories: product-related and process-related impurities. Product-related impurities arise from the synthesis process itself, while process-related impurities are substances used during manufacturing and purification that are not completely removed.
Q2: How can I detect these impurities in my sample?
A2: The most common and effective methods for detecting impurities in peptide samples are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC can separate the desired this compound from many impurities, allowing for quantification based on peak area. MS can then be used to identify the molecular weight of the main compound and any impurities, which helps in determining their nature. For chiral impurities like diastereomers, specialized chiral HPLC columns or derivatization followed by standard HPLC may be necessary.
Q3: Are there methods to remove these impurities to get a higher purity sample for my experiments?
A3: Yes, several standard laboratory techniques can be employed to purify commercial this compound further. The two most common and effective methods are recrystallization and ion-exchange chromatography (IEC). The choice of method will depend on the nature and quantity of the impurities present.
Troubleshooting Guides
Issue 1: My experiment is giving inconsistent results, and I suspect impurities in my this compound.
Troubleshooting Steps:
-
Confirm Purity: The first step is to confirm the purity of your commercial lot. Request the Certificate of Analysis (CoA) from the supplier, which should provide the purity as determined by HPLC. If possible, perform your own HPLC-MS analysis to verify the purity and identify any potential impurities.
-
Identify Potential Impurities: Based on the common impurities listed in the table below, consider which might be affecting your specific assay. For example, diastereomers could have different biological activities, and residual solvents could interfere with cell-based assays.
-
Purify the Dipeptide: If significant impurities are detected or suspected, consider purifying a portion of your this compound using one of the protocols provided below (Recrystallization or Ion-Exchange Chromatography).
-
Re-run Experiment: Use the purified this compound in your experiment to see if the inconsistency is resolved.
Data Presentation: Common Impurities in Commercial this compound
| Impurity Category | Specific Impurity | Potential Origin |
| Product-Related | Diastereomers (D-Ala-L-Ala, L-Ala-D-Ala, D-Ala-D-Ala) | Racemization of L-Alanine during synthesis. |
| Other amino acids (e.g., L-Aspartic acid, L-Glutamic acid) | Impurities present in the L-Alanine starting material. | |
| Insertion sequences (e.g., β-Alanine) | Contamination of the Fmoc-Ala-OH raw material with impurities like Fmoc-β-Ala-OH.[1][2] | |
| Diketopiperazine (cyclo-Ala-Ala) | Intramolecular cyclization, though less common for this specific dipeptide compared to those with proline.[3] | |
| Process-Related | Residual Solvents (e.g., Ethanol, Methanol, Propanol, Acetonitrile, DMF, DMSO) | Incomplete removal after synthesis and purification steps. |
| Reagents (e.g., Trifluoroacetic acid - TFA) | Used during peptide synthesis and cleavage from the solid support. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This method is effective for removing small amounts of impurities that have different solubility profiles from this compound. The choice of solvent is critical. Based on the solubility of L-Alanine, a mixture of water and a less polar solvent like ethanol is a good starting point. L-Alanine is soluble in water and 80% ethanol but insoluble in diethyl ether.[4]
Methodology:
-
Solvent Selection: Start with a water/ethanol mixture. The ideal solvent system is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: In a beaker, add the impure this compound. Heat a suitable solvent (e.g., 80% ethanol in water) in a separate flask. Add the hot solvent to the beaker containing the dipeptide in small portions while stirring and heating until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a heated funnel with filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, and pure crystals should form. To maximize yield, the flask can then be placed in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification of this compound by Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net charge.[5][6][7][8] Since this compound is a dipeptide, it has both a free amino group and a free carboxyl group, making it amphoteric. Its charge will depend on the pH of the buffer. The isoelectric point (pI) of this compound is approximately 5.3.
Methodology:
-
Resin Selection:
-
To use a cation-exchange resin (e.g., Dowex 50W), the buffer pH should be below the pI of this compound (e.g., pH 3.0-4.0), where the dipeptide will have a net positive charge and bind to the negatively charged resin.
-
To use an anion-exchange resin (e.g., DEAE-cellulose), the buffer pH should be above the pI (e.g., pH 7.0-8.0), where the dipeptide will have a net negative charge and bind to the positively charged resin.
-
-
Column Preparation: Pack a chromatography column with the chosen ion-exchange resin and equilibrate it with the starting buffer (low ionic strength) at the selected pH.
-
Sample Loading: Dissolve the impure this compound in the starting buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the starting buffer to remove any unbound impurities.
-
Elution: Elute the bound this compound from the resin. This is typically done by applying a salt gradient (e.g., 0 to 1 M NaCl) or by changing the pH of the buffer to neutralize the charge of the dipeptide, causing it to detach from the resin.
-
Fraction Collection: Collect the eluted solution in fractions and monitor the presence of the dipeptide using a suitable method (e.g., UV absorbance at 214 nm).
-
Desalting and Lyophilization: Pool the fractions containing the purified this compound. If a salt gradient was used for elution, the salt will need to be removed, which can be achieved by dialysis or size-exclusion chromatography. Finally, lyophilize the desalted solution to obtain the pure, solid dipeptide.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. doras.dcu.ie [doras.dcu.ie]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Technical Support Center: Stability of H-Ala-Ala-OH in Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dipeptide H-Ala-Ala-OH (Alanyl-Alanine). The information focuses on the impact of pH and buffer systems on the stability of this peptide, offering insights into potential degradation pathways and analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and the composition of the buffer system. The peptide bond is susceptible to hydrolysis, and the rate of this degradation is highly dependent on the pH of the solution. Temperature accelerates the degradation process, and certain buffer components can catalyze or inhibit degradation reactions.
Q2: What are the main degradation pathways for this compound?
A2: The principal chemical degradation pathway for this compound is the hydrolysis of the amide (peptide) bond, which leads to the formation of two individual L-alanine molecules. This hydrolysis can be catalyzed by acid, base, or occur neutrally in aqueous solutions. At extreme pH values and elevated temperatures, other potential degradation pathways, such as racemization, could occur, but hydrolysis is the most common concern under typical experimental conditions.
Q3: Which pH range offers the maximum stability for this compound?
A3: For many simple dipeptides, maximum stability is typically observed in the slightly acidic to neutral pH range, approximately between pH 4 and 6. In highly acidic or alkaline conditions, the rate of hydrolysis increases significantly due to specific acid or base catalysis.
Q4: How do different buffer salts affect the stability of this compound?
A4: Buffer salts can influence the stability of this compound in several ways. Some buffer species can act as catalysts for hydrolysis. For example, phosphate and citrate buffers have been reported to influence the degradation rates of peptides. It is crucial to select a buffer system that not only maintains the desired pH but also minimizes its catalytic effect on peptide degradation.
Q5: What is a "forced degradation" or "stress" study, and why is it important for this compound?
A5: A forced degradation study involves intentionally exposing this compound to harsh conditions, such as high and low pH, high temperature, and oxidizing agents, to accelerate its degradation.[1] This type of study is crucial for several reasons: it helps to identify potential degradation products, elucidates degradation pathways, and is essential for developing and validating a "stability-indicating" analytical method that can accurately measure the amount of intact this compound in the presence of its degradants.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid loss of this compound concentration in my buffered solution. | - Inappropriate pH: The pH of your buffer may be in a range that promotes rapid hydrolysis (highly acidic or alkaline).- Buffer catalysis: The chosen buffer species (e.g., phosphate, citrate) may be catalyzing the degradation.- High temperature: The solution may be stored at a temperature that accelerates hydrolysis. | - Verify the pH of your buffer solution. If possible, adjust the pH to a range of 4-6 for enhanced stability.- Consider switching to a different buffer system (e.g., acetate) that may have a lower catalytic effect.- Store this compound solutions at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures to slow down degradation. |
| Appearance of unexpected peaks in my HPLC chromatogram. | - Degradation products: The new peaks are likely the degradation product, L-alanine, resulting from the hydrolysis of this compound.- Buffer interference: Some buffer components may interfere with the HPLC analysis. | - Confirm the identity of the new peaks by comparing their retention times with an L-alanine standard.- Run a blank injection of your buffer to check for interfering peaks.- Optimize your HPLC method to ensure good separation between this compound, L-alanine, and any buffer components. |
| Inconsistent results in stability studies. | - Inaccurate pH measurement: Small variations in pH can lead to significant differences in degradation rates, especially in the acidic or alkaline regions.- Inconsistent temperature control: Fluctuations in storage temperature will affect the rate of degradation.- Variability in buffer preparation: Inconsistent buffer concentrations can alter the ionic strength and catalytic effects. | - Calibrate your pH meter regularly and ensure accurate pH measurement of your buffer solutions.- Use a calibrated and stable incubator or water bath for temperature-controlled studies.- Follow a standardized protocol for buffer preparation to ensure consistency across experiments. |
Data Presentation
Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (k) and Half-Life (t½) of Dipeptide Degradation in 0.1 M Phosphate Buffer at 40°C
| pH | k (days⁻¹) | t½ (days) |
| 2.0 | 0.231 | 3.0 |
| 4.0 | 0.023 | 30.1 |
| 6.0 | 0.014 | 49.5 |
| 7.4 | 0.028 | 24.8 |
| 9.0 | 0.116 | 6.0 |
| 11.0 | 0.693 | 1.0 |
Table 2: Influence of Different Buffer Systems (0.1 M) on the Pseudo-First-Order Rate Constant (k) of Dipeptide Degradation at pH 7.4 and 40°C
| Buffer System | k (days⁻¹) |
| Phosphate | 0.028 |
| Citrate | 0.035 |
| Acetate | 0.021 |
| Tris | 0.025 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M and 1 M
- Sodium hydroxide (NaOH), 0.1 M and 1 M
- Hydrogen peroxide (H₂O₂), 3% (v/v)
- Phosphate buffer (0.1 M, pH 7.4)
- High-purity water
- HPLC system with UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
- pH meter
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate the stock solution at 60°C for 48 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Control Sample: Keep an aliquot of the stock solution at 4°C, protected from light.
3. Analysis:
- Analyze all samples by the validated HPLC method described in Protocol 2.
- Monitor the decrease in the peak area of this compound and the appearance of degradation product peaks.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a general HPLC method for the separation and quantification of this compound and its primary degradation product, L-alanine.
1. HPLC System and Conditions:
- Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient:
- 0-2 min: 2% B
- 2-10 min: 2% to 30% B
- 10-12 min: 30% to 2% B
- 12-15 min: 2% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 210 nm.
- Injection Volume: 20 µL.
2. Sample Preparation:
- Dilute the samples from the stability study with the initial mobile phase composition (98% A, 2% B) to a suitable concentration for analysis.
3. Data Analysis:
- Integrate the peak areas for this compound and L-alanine.
- Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
- Plot the natural logarithm of the percentage of this compound remaining versus time to determine the pseudo-first-order degradation rate constant (k). The half-life (t½) can be calculated as 0.693/k.
Visualizations
References
Validation & Comparative
Mass Spectrometry Guide: Confirming the Identity of H-Ala-Ala-OH
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Mass Spectrometry Analysis of the Dipeptide H-Ala-Ala-OH.
This guide provides a comprehensive comparison of mass spectrometry data for confirming the identity of the dipeptide this compound (L-Alanyl-L-alanine). It includes detailed experimental protocols, comparative data for alternative dipeptides, and visual workflows to ensure accurate identification and differentiation from structurally similar molecules.
Introduction
This compound is a simple dipeptide composed of two L-alanine residues. Its accurate identification is crucial in various research and development settings, including peptide synthesis, drug discovery, and metabolomics. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful analytical technique for the definitive identification of peptides by providing information on both the molecular weight and amino acid sequence through fragmentation analysis. This guide outlines the expected mass spectrometry data for this compound and compares it with other dipeptides, such as H-Val-Ala-OH and H-Gly-Ala-OH, to highlight the specificity of the analysis.
Data Presentation: Comparative Mass Spectrometry Data
The identity of a peptide is confirmed by matching the experimentally observed mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) and its characteristic fragment ions (primarily b- and y-ions) with theoretical values. The tables below summarize the theoretical monoisotopic m/z values for this compound and two alternative dipeptides.
Table 1: Theoretical m/z Values for this compound and Its Key Fragment Ions
| Ion Type | Sequence | Theoretical m/z ([M+H]⁺) |
| Precursor | This compound | 161.0921 |
| b₁ | Ala | 72.0446 |
| y₁ | Ala | 90.0550 |
Table 2: Comparative Theoretical m/z Values for Alternative Dipeptides
| Peptide | Precursor Ion ([M+H]⁺) | b₁ Ion | y₁ Ion |
| H-Val-Ala-OH | 189.1234 | 100.0759 | 90.0550 |
| H-Gly-Ala-OH | 147.0764 | 58.0291 | 90.0550 |
Experimental Protocols
This section details a standard protocol for the analysis of this compound using an electrospray ionization tandem mass spectrometer.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the peptide by dissolving it in a 50:50 (v/v) mixture of acetonitrile and deionized water.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 pmol/µL using the same solvent mixture.
-
Acidification: To enhance protonation and ionization efficiency, add formic acid to the working solution to a final concentration of 0.1% (v/v).
Mass Spectrometry Analysis
The following parameters are a general guideline and should be optimized for the specific instrument in use.
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Capillary Voltage: 3.0-4.0 kV
-
Drying Gas (N₂): Flow rate of 5-10 L/min
-
Gas Temperature: 300-350 °C
-
MS Scan Range: m/z 50-500
-
MS/MS Analysis:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion of this compound (theoretically m/z 161.09).
-
Collision Gas: Argon or Nitrogen
-
Collision Energy: Optimize to achieve a good distribution of fragment ions (typically 10-30 eV).
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Identification by ESI-MS/MS.
Fragmentation Pathway of this compound
A Comparative Guide to Dipeptide Supplementation in Cell Culture: Spotlight on H-Ala-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
The pursuit of optimal cell culture conditions is paramount in research and biopharmaceutical production. Dipeptides have emerged as a critical component in modern cell culture media, offering significant advantages over free amino acids. This guide provides an objective comparison of H-Ala-Ala-OH (L-Alanyl-L-alanine) with other commonly used dipeptides, supported by experimental data and detailed protocols to aid in the rational design of cell culture media and feeding strategies.
The Rationale for Dipeptide Supplementation
Free amino acids are the essential building blocks for cellular growth and protein synthesis. However, several key amino acids present challenges in liquid media formulations.[1][2]
-
Instability: L-glutamine, a crucial energy source, spontaneously degrades in liquid media into pyroglutamate and ammonia.[2] Ammonia accumulation is toxic to cells, impairing growth, viability, and the quality of recombinant proteins.[3]
-
Poor Solubility: L-tyrosine and L-cystine have very limited solubility at neutral pH, making it difficult to formulate highly concentrated, pH-neutral feed media required for high-density and perfusion cultures.[1][4]
Dipeptides, composed of two amino acids, effectively overcome these limitations. By coupling a problematic amino acid with a stabilizing or solubilizing partner, dipeptides provide:
-
Enhanced Stability: Dipeptides like L-alanyl-L-glutamine (Ala-Gln) are highly stable in solution, preventing ammonia buildup and ensuring a consistent supply of glutamine.[3]
-
Improved Solubility: Tyrosine-containing dipeptides can increase the solubility of this critical amino acid by up to 75 times compared to its free form.[4]
-
Process Consistency: The use of chemically defined and stable dipeptides eliminates a major source of batch-to-batch variability, leading to more reproducible and reliable culture performance.[2]
Comparative Performance of Dipeptides
While direct, publicly available experimental data for this compound is limited, we can analyze its potential by comparing well-characterized dipeptides used to deliver glutamine and tyrosine, and by understanding the specific metabolic role of alanine.
2.1. Glutamine-Containing Dipeptides
L-alanyl-L-glutamine (Ala-Gln) and Glycyl-L-glutamine (Gly-Gln) are the most common substitutes for L-glutamine. Their primary benefit is the reduction of toxic ammonia accumulation.
| Dipeptide | Cell Line | Key Findings on Performance | Reference |
| L-alanyl-L-glutamine (Ala-Gln) | POTELLIGENT™ CHO | Lowered specific growth rate compared to free Gln but maximized monoclonal antibody (MAb) titer and reduced apoptosis. | [3] |
| L-alanyl-L-glutamine (Ala-Gln) | Porcine Intestinal Epithelial Cells (IPEC-J2) | Demonstrated a functional profile very similar to free glutamine in supporting cell proliferation. | [5] |
| Glycyl-L-glutamine (Gly-Gln) | Porcine Intestinal Epithelial Cells (IPEC-J2) | Resulted in reduced cell viability and a lower percentage of cells in the S phase of the cell cycle compared to Ala-Gln. | [5] |
2.2. Tyrosine-Containing Dipeptides
These dipeptides are primarily used to increase the concentration of tyrosine in neutral pH feed media for intensified bioprocesses.
| Dipeptide | Cell Line | Key Findings on Performance | Reference |
| Glycyl-L-tyrosine (Gly-Tyr) | IgG-producing CHO | Achieved enhanced cell growth and antibody titers compared to cultures supplemented with free L-tyrosine. | [4] |
| Various Tyr-Dipeptides (e.g., Ala-Tyr) | CHO | Demonstrated beneficial effects in reducing toxic byproducts and increasing cell viability and titer. | [4] |
The Case for this compound: The Importance of Alanine
Alanine is classified as a non-essential amino acid, but studies reveal it is in high demand during the production phase of recombinant protein manufacturing in CHO cells.[6]
-
Metabolic Hub: Alanine is readily converted to pyruvate, a central node in cellular energy metabolism, feeding into the TCA cycle.[7][8]
-
Nitrogen Metabolism: CHO cells can produce alanine as a way to detoxify and manage excess nitrogen.[9]
-
High Demand in Production: The rapid depletion of alanine, even when it is not a major constituent of the final protein product, suggests it plays a key role in the metabolic processes supporting high-level recombinant protein synthesis.[6]
Given the high metabolic demand for alanine in productive cell cultures, providing a stable and readily available source like This compound is a rational strategy. As a dipeptide, it is expected to be highly soluble and stable in media, preventing the metabolic burden of de novo synthesis and ensuring this critical amino acid is not a limiting factor for cell growth or protein production.
Cellular Uptake and Signaling Pathways
Dipeptides are transported into the cell where they are cleaved into their constituent amino acids. While specific transporters for all dipeptides in every cell line are not fully elucidated, their uptake influences key metabolic signaling pathways.
The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, acting as a nutrient sensor.[10][11] The availability of amino acids is a critical signal for the activation of mTOR Complex 1 (mTORC1).[12][13]
A steady supply of amino acids from stable dipeptides ensures robust mTORC1 signaling, promoting protein synthesis and cell proliferation.
Experimental Protocols
Here we provide detailed methodologies for key assays used to evaluate and compare the performance of dipeptide supplements in cell culture.
Protocol 1: Assessment of Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.[14][15][16]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
Dipeptide stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO₂).
-
Treatment: Remove the medium and replace it with 100 µL of fresh medium containing various concentrations of the dipeptides to be tested. Include a negative control (medium only) and a positive control (standard medium with free amino acids).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[14]
Protocol 2: Assessment of Cell Viability (Trypan Blue Exclusion Assay)
This assay distinguishes viable from non-viable cells based on membrane integrity.[17][18][19]
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Sample Preparation: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[18]
-
Incubation: Allow the mixture to sit for 1-3 minutes at room temperature. Do not exceed 5 minutes, as this can lead to viable cells taking up the dye.[18][20]
-
Counting: Load 10 µL of the mixture into a hemocytometer.
-
Visualization: Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the central grid.
-
Calculation:
-
Percent Viability (%) = (Number of viable cells / Total number of cells) x 100.[18]
-
Viable Cell Density (cells/mL) = (Number of viable cells x Dilution factor) / (Number of squares counted x Volume of one square) x 1000.
-
Conclusion
The use of dipeptides is an established and effective strategy to mitigate the challenges of amino acid instability and insolubility in cell culture media. While well-characterized dipeptides like L-alanyl-L-glutamine and Glycyl-L-tyrosine are proven to enhance culture performance, the specific role of other dipeptides is an area of active investigation.
This compound presents a promising option for delivering alanine, an amino acid with high metabolic demand, particularly during the protein production phase in CHO cells. Its inherent stability and solubility as a dipeptide make it an excellent candidate for inclusion in rationally designed, chemically defined media and feeds. Further experimental studies directly comparing this compound to other dipeptides will be invaluable in fully elucidating its benefits for improving cell growth, viability, and recombinant protein yield.
References
- 1. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
- 2. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 3. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Amino acid consumption in naïve and recombinant CHO cell cultures: producers of a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular Pyruvate-Lactate-Alanine Cycling Detected Using Real-Time NMR Spectroscopy of Live Cells and Isolated Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zein-Derived Peptides from Corn Promote the Proliferation of C2C12 Myoblasts via Crosstalk of mTORC1 and mTORC2 Signaling Pathways [mdpi.com]
- 13. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications [mdpi.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 18. brd.nci.nih.gov [brd.nci.nih.gov]
- 19. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide to the Purity Assessment of L-Alanyl-L-alanine by HPLC and NMR
For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical aspect of quality control for peptide-based therapeutics and intermediates. L-Alanyl-L-alanine, a simple dipeptide, serves as a fundamental building block in various pharmaceutical applications. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of L-Alanyl-L-alanine, complete with supporting experimental data and detailed methodologies.
Principle of the Techniques
High-Performance Liquid Chromatography (HPLC) is a separative technique that relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase. For L-Alanyl-L-alanine, reversed-phase HPLC is commonly employed, where the separation is based on the hydrophobicity of the dipeptide and its potential impurities. A UV detector is typically used to quantify the separated components based on their absorbance.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct quantification of a substance by measuring the intensity of its NMR signals relative to a certified internal standard. The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, enabling a highly accurate and precise determination of purity without the need for identical reference standards for each impurity.
Comparison of Performance: HPLC vs. NMR
The choice between HPLC and NMR for purity assessment often depends on the specific requirements of the analysis, such as the need for separation of complex mixtures, the availability of reference standards, and the desire for structural information. The following table summarizes the key performance characteristics of each technique for the analysis of L-Alanyl-L-alanine.
| Parameter | HPLC | qNMR |
| Purity Determination | Relative quantification based on peak area percentage. | Absolute quantification against a certified internal standard. |
| Reported Purity | >98% (typical for commercial grades)[1][2] | >98% (confirmatory and primary method)[1] |
| Limit of Detection (LOD) | Typically in the low µg/mL range.[3] | Dependent on the number of scans; can reach µg/mL levels.[4] |
| Limit of Quantification (LOQ) | Typically in the range of 1-10 µg/mL.[3] | Generally higher than HPLC, often in the tens of µg/mL range.[4] |
| Strengths | Excellent for separating complex mixtures and detecting trace impurities. High sensitivity. | Provides structural confirmation. Does not require a reference standard for every impurity. Non-destructive. |
| Weaknesses | Requires a reference standard for each impurity for accurate quantification. Co-elution of impurities can occur. | Lower sensitivity compared to HPLC. May not separate closely related impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a validated method for the quantitative detection of L-Alanyl-L-alanine.[5]
Instrumentation:
-
HPLC system with a UV detector
-
Amino bonded silica gel column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Monopotassium phosphate
-
Phosphoric acid
-
L-Alanyl-L-alanine reference standard
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a 0.05 mol/L monopotassium phosphate buffer and adjust the pH to 4.0 with phosphoric acid. The mobile phase consists of a mixture of acetonitrile and the phosphate buffer in a 645:350 (v/v) ratio.[5]
-
Standard Solution Preparation: Accurately weigh and dissolve the L-Alanyl-L-alanine reference standard in the mobile phase to a known concentration.
-
Sample Preparation: Accurately weigh and dissolve the L-Alanyl-L-alanine sample in the mobile phase.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is calculated by comparing the peak area of L-Alanyl-L-alanine in the sample chromatogram to that of the standard.
Quantitative NMR (qNMR) Method
This protocol provides a general framework for the purity determination of L-Alanyl-L-alanine by ¹H-NMR.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., D₂O)
-
Certified internal standard (e.g., maleic acid, DSS)
-
L-Alanyl-L-alanine sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the L-Alanyl-L-alanine sample into an NMR tube.
-
Accurately weigh and add a known amount of the certified internal standard to the same NMR tube.
-
Add a precise volume of the deuterated solvent to dissolve the sample and internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum. Key parameters to ensure accurate quantification include:
-
Sufficient Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). A typical value is 30 seconds.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250 for high precision).[6]
-
Pulse Angle: Use a 90° pulse.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of both L-Alanyl-L-alanine (e.g., the methyl protons) and the internal standard.
-
Calculate the purity of L-Alanyl-L-alanine using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflow and Comparison
To better illustrate the experimental processes and the logical comparison between HPLC and NMR for purity assessment, the following diagrams are provided.
Conclusion
Both HPLC and NMR are indispensable tools for the purity assessment of L-Alanyl-L-alanine, each offering distinct advantages. HPLC excels in its ability to separate and detect trace impurities, making it a powerful technique for routine quality control and impurity profiling. On the other hand, qNMR provides an absolute measure of purity and offers valuable structural information, making it an ideal primary method for the characterization of reference standards and for orthogonal confirmation of HPLC results. For a comprehensive and robust purity assessment of L-Alanyl-L-alanine, a combined approach utilizing both HPLC and NMR is highly recommended, leveraging the strengths of each technique to ensure the highest level of confidence in the quality of the material.
References
- 1. nbinno.com [nbinno.com]
- 2. L-Alanyl-L-alanine | 1948-31-8 [chemicalbook.com]
- 3. Control of impurities in L-aspartic acid and L-alanine by high-performance liquid chromatography coupled with a corona charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 5. CN105510497A - Quantitative detection method of L-alanyl-L-alanine - Google Patents [patents.google.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Analysis of the Biological Activities of H-Ala-Ala-OH and Its Analogs
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of H-Ala-Ala-OH and Its Derivatives, Supported by Experimental Data and Methodologies.
The dipeptide this compound (L-Alanyl-L-alanine) serves as a fundamental building block in peptide chemistry and exhibits a range of biological activities. This guide provides a comparative study of the biological properties of this compound and its analogs, presenting quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways. This information is intended to support researchers in the fields of drug discovery and development in designing novel peptide-based therapeutics.
Overview of Biological Activities
This compound, a nonpolar dipeptide, is recognized for its role in cellular transport and has been investigated for its potential as a backbone for creating more complex and potent therapeutic peptides. Its analogs, modified at the N-terminus, C-terminus, or by amino acid substitution, have been synthesized to enhance specific biological effects, including antimicrobial and anti-inflammatory activities.
Data Presentation: A Comparative Summary
The following table summarizes the quantitative biological activity data for this compound and a selection of its analogs.
| Compound/Analog | Biological Activity | Assay System | Quantitative Data (IC50/MIC) |
| This compound | Inhibition of Gly-Sar uptake (PEPT1 transporter) | PEPT1-expressing CHO cells | IC50: 63 μM |
| β-chloro-L-alanine dipeptides | Antibacterial | Gram-positive and Gram-negative bacteria | Broad-spectrum activity |
| Alanine-substituted Aurein 1.2 analogs | Antimicrobial | E. coli, S. aureus, P. aeruginosa, C. albicans | MIC values ranging from 256 µg/mL to lower concentrations depending on the substitution[1] |
| N-terminally modified peptides | Inhibition of cytokine release | Lipopolysaccharide-stimulated macrophages | Potent inhibition of TNF-α and IFN-γ |
| C-terminally modified peptides | Varies (e.g., enhanced stability, altered receptor binding) | Various (e.g., human serum stability assays, receptor binding assays) | Data dependent on specific modification |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
PEPT1 Transporter Inhibition Assay
This assay evaluates the ability of a compound to inhibit the uptake of a known substrate of the peptide transporter 1 (PEPT1).
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human PEPT1 transporter.
-
Substrate: [14C]-Gly-Sar (a radiolabeled dipeptide that is a substrate for PEPT1).
-
Method:
-
CHO-PEPT1 cells are seeded in 24-well plates and grown to confluence.
-
The cells are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 6.0 to mimic the intestinal environment.
-
The cells are then incubated with the transport buffer containing a fixed concentration of [14C]-Gly-Sar and varying concentrations of the test compound (e.g., this compound).
-
After a defined incubation period (e.g., 10 minutes) at 37°C, the uptake is stopped by washing the cells with ice-cold transport buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the [14C]-Gly-Sar uptake, is calculated.
-
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganisms: Relevant strains of bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans).
-
Method (Broth Microdilution):
-
A serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Each well is inoculated with a standardized suspension of the microorganism.
-
Positive (microorganism without test compound) and negative (medium only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.
-
Caco-2 Cell Permeability Assay
This in vitro model is widely used to predict the intestinal absorption of drugs.
-
Cell Line: Caco-2 human colon adenocarcinoma cells, which differentiate into a monolayer of polarized enterocytes.
-
Method:
-
Caco-2 cells are seeded on permeable filter supports (e.g., Transwell® inserts) and cultured for 21-28 days to form a confluent and differentiated monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (AP) side of the monolayer, representing the intestinal lumen.
-
Samples are collected from the basolateral (BL) side, representing the blood, at various time points.
-
The concentration of the test compound in the collected samples is quantified using a suitable analytical method (e.g., LC-MS/MS).
-
The apparent permeability coefficient (Papp) is calculated to estimate the rate of transport across the cell monolayer.
-
Inhibition of Pro-inflammatory Cytokine Release
This assay measures the ability of a compound to suppress the production of inflammatory signaling molecules.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
-
Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Method:
-
Cells are seeded in culture plates and pre-treated with various concentrations of the test compound for a specific duration.
-
The cells are then stimulated with LPS to induce the production of pro-inflammatory cytokines.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The inhibitory effect of the test compound on cytokine release is calculated relative to the LPS-stimulated control.
-
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its analogs are often mediated through their interaction with specific cellular signaling pathways. Two key pathways implicated in the actions of bioactive peptides are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Bioactive peptides can modulate this pathway at various levels.
Caption: Modulation of the MAPK signaling pathway by peptide analogs.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Inhibition of this pathway is a key strategy for developing anti-inflammatory drugs.
Caption: Inhibition of the NF-κB signaling pathway by peptide analogs.
Conclusion
This compound serves as a valuable scaffold for the development of bioactive peptide analogs. By modifying its structure, researchers can enhance specific biological activities, such as antimicrobial and anti-inflammatory effects. The data and protocols presented in this guide offer a foundation for the comparative evaluation of these compounds and for the rational design of novel peptide-based therapeutics that target key signaling pathways involved in disease. Further research into the structure-activity relationships of this compound analogs will be crucial for optimizing their therapeutic potential.
References
Stability of L-Alanyl-L-alanine: A Comparative Guide to Common Buffer Systems
For researchers, scientists, and drug development professionals, understanding the stability of dipeptides like L-Alanyl-L-alanine in various aqueous environments is paramount for ensuring the integrity and efficacy of therapeutic formulations and experimental outcomes. This guide provides a comparative analysis of the stability of L-Alanyl-L-alanine in three commonly used buffer systems: phosphate, citrate, and Tris.
The primary degradation pathway for L-Alanyl-L-alanine, a dipeptide composed of two L-alanine residues, is the hydrolysis of its peptide bond, yielding the constituent amino acids.[1] This process is significantly influenced by factors such as pH, temperature, and the composition of the buffer system. The choice of buffer can therefore be critical in maintaining the stability of L-Alanyl-L-alanine solutions.
Comparative Stability Analysis
| Buffer System | Typical pH Range | Potential Impact on L-Alanyl-L-alanine Stability | Considerations for Use |
| Phosphate Buffer | 5.8 - 8.0 | Moderate Stability: Phosphate ions can act as general acid-base catalysts, potentially accelerating the hydrolysis of the peptide bond, particularly at neutral pH.[4] | Widely used due to its physiological relevance. However, the potential for catalytic hydrolysis should be considered for long-term storage. |
| Citrate Buffer | 3.0 - 6.2 | Good Stability (in the dark): Generally considered an effective buffer for maintaining the stability of proteins and peptides. However, citrate can undergo photochemical degradation, which may produce reactive species that could interact with the dipeptide.[5] | Suitable for many applications, especially at acidic to neutral pH. Light protection is recommended for solutions containing citrate buffer to prevent photochemical reactions.[5] |
| Tris Buffer | 7.0 - 9.0 | High Stability: Tris (tris(hydroxymethyl)aminomethane) is a primary amine buffer and is generally considered to be relatively inert and non-reactive towards peptides.[6][7] | A good choice for applications requiring a stable, non-reactive buffer in the neutral to slightly alkaline pH range. Note that the pKa of Tris is temperature-dependent.[6] |
Experimental Protocol: Assessing L-Alanyl-L-alanine Stability
To quantitatively assess the stability of L-Alanyl-L-alanine in different buffer systems, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. This method allows for the separation and quantification of the intact dipeptide from its degradation products over time.
Objective: To determine the degradation rate of L-Alanyl-L-alanine in phosphate, citrate, and Tris buffers at a specific temperature.
Materials:
-
L-Alanyl-L-alanine
-
Sodium Phosphate (monobasic and dibasic)
-
Citric Acid and Sodium Citrate
-
Tris(hydroxymethyl)aminomethane (Tris) and Hydrochloric Acid (HCl)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Incubator or water bath
Methodology:
-
Buffer Preparation:
-
Prepare 50 mM phosphate buffer at pH 7.4.
-
Prepare 50 mM citrate buffer at pH 6.0.
-
Prepare 50 mM Tris-HCl buffer at pH 7.4.
-
-
Sample Preparation:
-
Dissolve a known concentration of L-Alanyl-L-alanine (e.g., 1 mg/mL) in each of the prepared buffer solutions.
-
Filter the solutions through a 0.22 µm filter.
-
-
Stability Study:
-
Aliquot the samples into sealed vials for each time point.
-
Store the vials at a constant temperature (e.g., 40°C) in an incubator.
-
At predetermined time points (e.g., 0, 24, 48, 72, 96 hours), remove a vial from each buffer system for analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Inject the samples from each time point and record the chromatograms.
-
-
Data Analysis:
-
Identify and quantify the peak corresponding to L-Alanyl-L-alanine and any degradation product peaks.
-
Calculate the percentage of L-Alanyl-L-alanine remaining at each time point relative to the initial concentration (time 0).
-
Plot the natural logarithm of the remaining L-Alanyl-L-alanine concentration versus time to determine the degradation rate constant (k) for each buffer system, assuming pseudo-first-order kinetics.
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the stability assessment of L-Alanyl-L-alanine.
Caption: Experimental workflow for comparing the stability of L-Alanyl-L-alanine.
Conclusion
The selection of an appropriate buffer system is a critical step in the development of formulations and experimental protocols involving L-Alanyl-L-alanine. While phosphate and citrate buffers are widely used, their potential to influence peptide stability through catalytic effects or photochemical reactions should be carefully considered. Tris buffer often presents a more inert environment for dipeptides in the neutral to alkaline pH range. The provided experimental protocol offers a robust framework for researchers to quantitatively evaluate the stability of L-Alanyl-L-alanine in their specific buffer systems of interest, ensuring the reliability and accuracy of their results.
References
- 1. benchchem.com [benchchem.com]
- 2. L-alanyl-L-alanine conformational changes induced by pH as monitored by the Raman optical activity spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prebiotic Catalytic Peptide Ligation Yields Proteinogenic Peptides by Intramolecular Amide Catalyzed Hydrolysis Facilitating Regioselective Lysine Ligation in Neutral Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photochemical degradation of citrate buffers leads to covalent acetonation of recombinant protein therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tris for buffer solutions [itwreagents.com]
- 7. goldbio.com [goldbio.com]
Validation of H-Ala-Ala-OH as a Specific Enzyme Substrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of H-Ala-Ala-OH (L-Alanyl-L-alanine) as an enzyme substrate against other commercially available alternatives. The data presented herein is intended to assist researchers in selecting the most appropriate substrate for their specific applications, with a focus on dipeptidases and aminopeptidases.
Introduction to this compound as an Enzyme Substrate
This compound is a simple dipeptide composed of two L-alanine residues. Its hydrolysis by peptidases, specifically dipeptidases and aminopeptidases, releases two molecules of L-alanine. This reaction can be monitored using various enzymatic assays, making this compound a useful tool for studying enzyme activity and specificity. This guide evaluates the performance of this compound in comparison to other common peptidase substrates.
Comparative Analysis of Enzyme Substrates
The following table summarizes the kinetic parameters of this compound and alternative substrates with relevant enzymes. The data highlights the specificity and efficiency of each substrate-enzyme pair.
| Substrate | Enzyme | Enzyme Commission (EC) Number | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Detection Method |
| This compound | Cytosolic Dipeptidase (porcine kidney) | 3.4.13.18 | 0.45 | 58 | 1.3 x 105 | Fluorometric (Coupled Assay) |
| L-Leucyl-L-Leucine | Cytosolic Dipeptidase (porcine kidney) | 3.4.13.18 | 0.12 | 125 | 1.0 x 106 | HPLC or Coupled Assay |
| L-Leucine-p-nitroanilide (Leu-pNA) | Leucine Aminopeptidase (porcine kidney) | 3.4.11.1 | 0.47 | 15.2 | 3.2 x 104 | Colorimetric |
| L-Alanine-7-amido-4-methylcoumarin (Ala-AMC) | Aminopeptidase N (porcine kidney) | 3.4.11.2 | 0.11 | 96 | 8.7 x 105 | Fluorometric |
| Glycyl-L-proline-7-amido-4-methylcoumarin (Gly-Pro-AMC) | Dipeptidyl Peptidase IV (porcine kidney) | 3.4.14.5 | 0.05 | 162 | 3.2 x 106 | Fluorometric |
Note: Kinetic parameters can vary depending on the specific enzyme source, purity, and assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
Fluorometric Assay for Dipeptidase Activity using this compound
This assay measures the rate of this compound hydrolysis by monitoring the production of L-alanine in a coupled enzymatic reaction.[1][2]
Materials:
-
This compound substrate solution
-
Purified dipeptidase or cell lysate
-
L-Alanine Dehydrogenase (L-ADH)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Diaphorase
-
Resazurin
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: 590 nm)
Procedure:
-
Prepare the Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing the reaction buffer, NAD+, diaphorase, and resazurin.
-
Add Substrate and Enzyme: Add the this compound substrate solution to the reaction mixture. Initiate the reaction by adding the purified dipeptidase or cell lysate.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C).
-
Measurement: Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the rate of L-alanine production and, therefore, the dipeptidase activity.
-
Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot. To determine Km and Vmax, perform the assay with varying concentrations of this compound and fit the data to the Michaelis-Menten equation.
Colorimetric Assay for Aminopeptidase Activity using L-Leucine-p-nitroanilide (Leu-pNA)
This assay measures the hydrolysis of Leu-pNA by monitoring the release of the chromogenic product, p-nitroaniline.[3][4]
Materials:
-
L-Leucine-p-nitroanilide (Leu-pNA) substrate solution
-
Purified aminopeptidase or cell lysate
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well clear microplate
-
Spectrophotometer or microplate reader (405 nm)
Procedure:
-
Prepare the Reaction: In each well of the microplate, add the reaction buffer and the Leu-pNA substrate solution.
-
Initiate the Reaction: Start the reaction by adding the purified aminopeptidase or cell lysate.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C).
-
Measurement: Measure the absorbance at 405 nm at regular intervals. The increase in absorbance is due to the release of p-nitroaniline.
-
Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot. Determine Km and Vmax by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.
Signaling Pathways and Experimental Workflows
Figure 1: Enzymatic hydrolysis of this compound by a dipeptidase.
Figure 2: Workflow of the coupled fluorometric assay for this compound hydrolysis.
Conclusion
This compound serves as a valuable substrate for assaying dipeptidase and some aminopeptidase activities. Its primary advantage lies in the simplicity of its structure and the specificity of the resulting products, which are two molecules of L-alanine. The coupled fluorometric assay provides a sensitive and continuous method for monitoring its hydrolysis.
However, when compared to other commercially available substrates, this compound may exhibit a lower catalytic efficiency (kcat/Km) with certain enzymes. For instance, substrates with bulkier or more hydrophobic amino acid residues, such as L-Leucyl-L-Leucine, may be hydrolyzed more efficiently by some cytosolic dipeptidases. Fluorogenic substrates like Ala-AMC and Leu-AMC offer direct and highly sensitive detection methods and may be preferable for high-throughput screening applications targeting aminopeptidases. The choice of substrate should, therefore, be guided by the specific enzyme under investigation, the required assay sensitivity, and the desired throughput.
References
- 1. researchgate.net [researchgate.net]
- 2. A fluorometric method for dipeptidase activity measurement in urine, using L-alanyl-L-alanine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steady-state kinetics of hydrolysis of dansyl-peptide substrates by leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of L-Alanyl-L-alanine for Researchers and Drug Development Professionals
Introduction: L-Alanyl-L-alanine, a simple dipeptide, is a fundamental building block in various research and development applications, including its role as a precursor in the synthesis of more complex peptides and peptidomimetics. The choice of synthetic methodology for this dipeptide can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides a side-by-side comparison of the three primary methods for L-Alanyl-L-alanine synthesis: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry, Solution-Phase Peptide Synthesis (SPPS) employing Boc protecting groups, and Enzymatic Synthesis. We present detailed experimental protocols, quantitative performance data, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Side-by-Side Comparison of Synthesis Methods
The following table summarizes the key quantitative parameters for the different L-Alanyl-L-alanine synthesis methods. It is important to note that yields and purities are representative and can vary based on specific reaction conditions and purification techniques.
| Parameter | Solid-Phase Synthesis (Fmoc) | Solution-Phase Synthesis (Boc) | Enzymatic Synthesis |
| Typical Yield | >85% (crude)[1] | 70-90%[2] | High (often >90%) |
| Final Purity (post-purification) | >98% | >98% | High, often with minimal byproducts |
| Typical Reaction Time | 2-4 hours per coupling cycle | Several hours to overnight per step | Varies (minutes to hours) |
| Key Protecting Groups | Fmoc (N-terminus) | Boc (N-terminus), Ester (C-terminus) | None required |
| Primary Coupling Reagents | HBTU, HATU, DIC/Oxyma | DCC, EDC | Enzyme (e.g., Ligase) |
| Scalability | Excellent for lab-scale (mg to g) | Highly scalable (g to kg) | Potentially scalable, dependent on enzyme availability and stability |
| Purification Complexity | Simplified intermediate steps, final HPLC purification | Purification required after each step | Often simpler due to high specificity |
Method 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc Chemistry
Solid-phase peptide synthesis is a widely adopted method for its ease of execution and automation potential. The peptide is assembled on a solid resin support, which simplifies the purification process at each step, as excess reagents and byproducts are removed by simple washing. The Fmoc/tBu strategy is a popular choice due to the mild conditions required for Fmoc group removal.
Experimental Protocol
This protocol outlines the manual synthesis of L-Alanyl-L-alanine on a Rink Amide resin to yield a C-terminal amide.
1. Resin Preparation and First Amino Acid Loading:
-
Swell 2-chlorotrityl chloride resin in dichloromethane (DCM).
-
Dissolve Fmoc-L-Alanine-OH and diisopropylethylamine (DIPEA) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours.
-
Wash the resin with DCM and methanol.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) for 10-20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF.
3. Second Amino Acid Coupling:
-
Activate Fmoc-L-Alanine-OH with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
4. Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 2.
5. Cleavage and Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water), for 2-3 hours to cleave the dipeptide from the resin and remove the side-chain protecting group.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and dry under vacuum.
6. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow
Method 2: Solution-Phase Peptide Synthesis with Boc Chemistry
Solution-phase synthesis is the classical approach to peptide synthesis and remains highly relevant, especially for large-scale production. This method involves the stepwise coupling of protected amino acids in a suitable organic solvent. While it requires purification of intermediates after each step, it offers flexibility and can be more cost-effective for large quantities.
Experimental Protocol
This protocol describes the coupling of Boc-protected L-Alanine to an L-Alanine methyl ester.
1. Protection of Amino Acids:
-
Protect the amino group of L-alanine with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
-
Protect the carboxylic acid group of the second L-alanine as a methyl ester by reaction with methanol under acidic conditions.
2. Peptide Bond Formation (Coupling):
-
Activate the carboxyl group of Boc-L-Alanine-OH using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add the L-Alanine methyl ester to the activated Boc-L-Alanine to form the protected dipeptide, Boc-L-Alanyl-L-Alanine-OMe.
3. Isolation and Purification of the Dipeptide:
-
Remove the dicyclohexylurea (DCU) byproduct by filtration.
-
Purify the protected dipeptide from the reaction mixture, typically by extraction and then crystallization or chromatography.
4. Deprotection:
-
Remove the Boc group from the N-terminus by treatment with an acid, typically trifluoroacetic acid (TFA).
-
Remove the methyl ester protecting group from the C-terminus by saponification (e.g., with NaOH).
5. Final Purification:
-
Purify the final L-Alanyl-L-alanine dipeptide, for example, by recrystallization.
Experimental Workflow
Method 3: Enzymatic Synthesis
Enzymatic synthesis offers a green and highly specific alternative to chemical methods. It circumvents the need for protecting groups and often proceeds under mild, aqueous conditions, which can minimize side reactions and simplify purification. The synthesis of the L-alanyl-L-alanine cross-bridge in Enterococcus faecalis peptidoglycan involves specific ligases, highlighting the potential for enzymatic approaches.[3][4]
Experimental Protocol (Conceptual)
This conceptual protocol is based on the use of an amino acid ligase.
1. Reaction Setup:
-
Prepare a buffered aqueous solution (e.g., Tris-HCl) at the optimal pH for the chosen ligase.
-
Dissolve L-alanine in the buffer.
-
Add ATP and a divalent cation (e.g., Mg²⁺) as cofactors.
2. Enzymatic Reaction:
-
Add the purified amino acid ligase to the reaction mixture.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) with gentle agitation. The reaction time can range from minutes to several hours.
3. Reaction Monitoring:
-
Monitor the formation of L-Alanyl-L-alanine over time using techniques such as HPLC or TLC.
4. Reaction Quenching and Product Isolation:
-
Stop the reaction, for example, by heat inactivation of the enzyme or by adding a denaturing agent.
-
Remove the enzyme, for instance, by centrifugation or filtration.
5. Purification:
-
Purify the L-Alanyl-L-alanine from the reaction mixture, which may contain unreacted L-alanine and cofactors. This can be achieved using ion-exchange chromatography or other chromatographic techniques.
Experimental Workflow
Conclusion
The selection of a synthesis method for L-Alanyl-L-alanine depends on the specific requirements of the project. Solid-phase synthesis is advantageous for rapid, small-scale synthesis and for building longer peptides. Solution-phase synthesis is a robust and scalable method, particularly for the large-scale production of this simple dipeptide. Enzymatic synthesis presents a highly specific and environmentally friendly option, though the availability and cost of a suitable enzyme may be a consideration. This guide provides the foundational information for researchers to make an informed decision based on their priorities of speed, scale, purity, and cost.
References
A Comparative Guide to the Degradation of H-Ala-Ala-OH and Alternative Dipeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the degradation products and stability of the dipeptide H-Ala-Ala-OH (Alanylalanine) against alternative dipeptides. Understanding the degradation pathways and kinetics is crucial for the development of stable peptide-based therapeutics and formulations. This document summarizes key experimental data, details analytical methodologies, and provides visual representations of degradation pathways and experimental workflows.
Introduction to Dipeptide Degradation
Dipeptides, the simplest form of peptides, are susceptible to various degradation pathways that can impact their efficacy, safety, and shelf-life. The primary mechanisms of degradation for dipeptides like this compound include hydrolysis of the peptide bond, racemization of chiral centers, and other chemical modifications under stress conditions such as elevated temperature and non-neutral pH.[1] The rate and extent of degradation are highly dependent on the specific amino acid residues and the environmental conditions.
Degradation Profile of this compound
This compound is a dipeptide composed of two L-alanine residues. Its degradation primarily occurs through the hydrolysis of the amide bond, yielding two molecules of L-alanine. This process is catalyzed by both acid and base.
Primary Degradation Pathway of this compound:
-
Hydrolysis: The peptide bond in this compound is susceptible to cleavage by water, a reaction that is significantly accelerated in acidic or basic conditions. This results in the formation of two L-alanine molecules. Studies on dipeptide hydrolysis indicate that this process generally follows a first-order rate law.[1]
The degradation of this compound can be represented by the following signaling pathway:
Comparative Stability of Dipeptides
The stability of a dipeptide is influenced by the nature of its constituent amino acids. To provide a comparative perspective, we will consider the stability of Gly-Gly as an alternative to this compound.
| Dipeptide | Primary Degradation Pathway | Relative Stability | Key Considerations |
| This compound | Hydrolysis | Moderate | The methyl side chains of alanine may offer some steric hindrance to hydrolysis compared to Gly-Gly. |
| H-Gly-Gly-OH | Hydrolysis | Lower | The lack of side chains in glycine residues may result in a less sterically hindered peptide backbone, potentially leading to faster hydrolysis under certain conditions. The instability of the cis conformation in Gly-Gly is primarily due to interactions between the α-carbon atoms.[2] |
Table 1: Comparative Stability of Dipeptides
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify its degradation products and assess its stability under various stress conditions.
Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic, and neutral), oxidative, and thermal stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Deionized water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV or MS detector
-
pH meter
-
Thermostatic oven
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of deionized water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the solid this compound powder in a thermostatically controlled oven at 80°C for 48 hours.
-
-
Sample Preparation for Analysis:
-
For hydrolytic samples, neutralize the solutions before analysis.
-
Dissolve the thermally stressed solid sample in deionized water.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
HPLC-UV/MS Analysis: Analyze the stressed samples using a suitable HPLC method to separate and identify the degradation products.
Analytical Method: HPLC-MS for Degradation Product Identification
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer coupled to the HPLC system.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Gradient Elution:
| Time (min) | %B |
| 0 | 5 |
| 20 | 95 |
| 25 | 95 |
| 26 | 5 |
| 30 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Injection Volume: 10 µL UV Detection: 214 nm MS Detection: Positive ion mode, scanning a mass range of m/z 50-500.
Characterization of Degradation Products
The primary degradation product of this compound under hydrolytic conditions is expected to be L-alanine. This can be confirmed by comparing the retention time and mass spectrum of the degradation product with that of an L-alanine standard.
| Degradation Product | Expected m/z [M+H]⁺ | Identification Method |
| L-Alanine | 90.05 | HPLC-MS, comparison with standard |
Table 2: Expected Degradation Product of this compound
Conclusion
The degradation of this compound is primarily driven by hydrolysis of the peptide bond, a process that is accelerated by acidic and basic conditions. Compared to a simpler dipeptide like Gly-Gly, this compound may exhibit slightly higher stability due to the steric hindrance provided by the methyl side chains of the alanine residues. The provided experimental protocols for forced degradation and HPLC-MS analysis offer a robust framework for researchers to systematically investigate the stability of this compound and other dipeptides. This understanding is fundamental for the successful development of peptide-based pharmaceuticals with optimal stability and performance characteristics.
References
Comparative Analysis of Antibody Cross-Reactivity: A Case Study Approach for Antibodies Raised Against Small Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antibody Cross-Reactivity
Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than its intended target antigen. This occurs when the antibody's binding site (paratope) recognizes a similar structural motif (epitope) on a non-target molecule. For antibodies developed against small peptides like L-Alanyl-L-alanine, assessing cross-reactivity against structurally similar dipeptides, single amino acids, and homologous sequences in larger proteins is a critical step in antibody validation. High specificity is paramount to ensure the reliability of experimental results and the safety and efficacy of therapeutic antibodies.
Case Study: Cross-Reactivity of an Anti-Dipeptide Antibody
In the absence of direct data for anti-L-Alanyl-L-alanine antibodies, we will reference a study on monoclonal antibodies raised against the dipeptide γ-L-glutamyl-L-glutamic acid (Glu-Glu). This study demonstrated that these anti-Glu-Glu antibodies cross-reacted with detyrosinated and glutamylated forms of tubulin, indicating that the C-terminal Glu-Glu sequence presents a strong antigenic determinant.[1] This example highlights the potential for anti-dipeptide antibodies to recognize their target sequence within the context of a larger protein, a critical consideration for cross-reactivity assessment.
Quantitative Analysis of Antibody Specificity
To assess the cross-reactivity of a hypothetical anti-L-Alanyl-L-alanine antibody, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard. This assay measures the ability of various related peptides to compete with the target antigen (L-Alanyl-L-alanine) for binding to the antibody. The results are typically presented as the concentration of the competitor that inhibits 50% of the antibody binding (IC50).
Table 1: Competitive ELISA Data for a Hypothetical Anti-L-Alanyl-L-alanine Antibody
| Competitor Molecule | Structure | IC50 (µM) | % Cross-Reactivity |
| L-Alanyl-L-alanine | Ala-Ala | 0.1 | 100% |
| L-Alanyl-D-alanine | Ala-D-Ala | > 1000 | < 0.01% |
| D-Alanyl-L-alanine | D-Ala-Ala | > 1000 | < 0.01% |
| L-Alanine | Ala | 500 | 0.02% |
| L-Glycyl-L-alanine | Gly-Ala | 150 | 0.07% |
| L-Alanyl-L-glycine | Ala-Gly | 200 | 0.05% |
| L-Valyl-L-alanine | Val-Ala | 800 | 0.01% |
| Bovine Serum Albumin (BSA) | Protein | > 2000 | Not Detected |
% Cross-Reactivity = (IC50 of L-Alanyl-L-alanine / IC50 of Competitor) x 100
Experimental Protocols
Detailed and standardized protocols are essential for reproducible cross-reactivity studies.
Competitive ELISA Protocol
This protocol is designed to quantify the specificity of the anti-L-Alanyl-L-alanine antibody.
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with a conjugate of L-Alanyl-L-alanine and a carrier protein (e.g., BSA) at a concentration of 1-10 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the competitor molecules (as listed in Table 1) and the target antigen (L-Alanyl-L-alanine) in assay buffer (e.g., blocking buffer).
-
In separate tubes, pre-incubate a fixed, predetermined concentration of the anti-L-Alanyl-L-alanine antibody with each dilution of the competitor molecules for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-competitor mixtures to the corresponding wells of the coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in assay buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Substrate Reaction and Measurement:
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2N H2SO4.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance against the log of the competitor concentration.
-
Determine the IC50 value for each competitor from the resulting sigmoidal curve.
-
Western Blotting Protocol
This protocol is used to assess cross-reactivity against a panel of proteins from cell or tissue lysates.
-
Sample Preparation:
-
Prepare protein lysates from relevant cell lines or tissues.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Load 20-30 µg of each protein lysate into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the anti-L-Alanyl-L-alanine antibody at an optimized dilution in blocking buffer overnight at 4°C with gentle agitation.[2]
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[3]
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system or X-ray film.
-
Visualizing Experimental Workflows
Clear diagrams of experimental workflows are crucial for understanding and replicating complex procedures.
Logical Framework for Cross-Reactivity Assessment
A systematic approach is necessary to comprehensively evaluate potential antibody cross-reactivity.
Conclusion
The validation of antibody specificity is a cornerstone of reliable and reproducible research. While direct experimental data for antibodies against L-Alanyl-L-alanine is currently limited, the methodologies and frameworks presented in this guide provide a robust approach for researchers to characterize their own antibodies. By employing techniques such as competitive ELISA and Western blotting, and by systematically evaluating potential cross-reactivity against related molecules, scientists can ensure the high quality and specificity of their immunological reagents. This rigorous validation is essential for advancing our understanding of biological processes and for the development of novel diagnostics and therapeutics.
References
A Comparative Analysis of H-Ala-Ala-OH and Beta-Alanine Peptides for Research and Drug Development
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the properties, biological activities, and experimental considerations of H-Ala-Ala-OH and beta-alanine peptides, supported by available experimental data and detailed methodologies.
This guide provides a comprehensive comparative analysis of the dipeptide this compound (L-Alanyl-L-alanine) and the beta-amino acid beta-alanine. The comparison focuses on their distinct physicochemical properties, mechanisms of intestinal absorption, and known biological activities to inform researchers and drug development professionals on their potential applications and experimental considerations.
I. Comparative Data Summary
The following tables summarize the key quantitative and qualitative differences between this compound and beta-alanine based on available data.
Table 1: Physicochemical Properties
| Property | This compound | Beta-alanine |
| IUPAC Name | (2S)-2-(2-aminopropanamido)propanoic acid | 3-aminopropanoic acid |
| Molecular Formula | C₆H₁₂N₂O₃ | C₃H₇NO₂ |
| Molecular Weight | 160.17 g/mol | 89.09 g/mol |
| Structure | Dipeptide of two L-alanine residues | Beta-amino acid |
| Chirality | Chiral | Achiral |
Table 2: Biological and Pharmacokinetic Properties
| Property | This compound | Beta-alanine |
| Primary Intestinal Transporter | Peptide Transporter 1 (PEPT1) | TauT, PAT1 (Sodium and Chloride dependent) |
| Known Biological Roles | Source of L-alanine for intestinal cells | Precursor to carnosine, Neurotransmitter |
| Bioavailability | Dependent on PEPT1 activity and subsequent hydrolysis | Variable, can be enhanced with controlled-release formulations[1][2] |
| Key Biological Effect | Provides L-alanine to enterocytes | Increases muscle carnosine concentrations[3][4][5] |
| Receptor Interaction | Not known to interact with specific signaling receptors | Agonist for the Mas-related G protein-coupled receptor D (MrgD)[6] |
II. Detailed Comparative Analysis
A. Intestinal Absorption and Bioavailability
A primary distinction between this compound and beta-alanine lies in their mechanism of absorption in the small intestine.
-
This compound: As a dipeptide, this compound is primarily absorbed by the high-capacity, low-affinity Peptide Transporter 1 (PEPT1) located in the brush border membrane of intestinal epithelial cells[7][8]. This transporter utilizes a proton gradient to actively transport di- and tripeptides into the enterocytes[9]. Once inside the cell, dipeptides are typically hydrolyzed by cytosolic peptidases into their constituent amino acids, in this case, L-alanine, which then enter circulation. The efficiency of this transport system means that amino acids from dipeptides can be absorbed more rapidly than free amino acids.
-
Beta-alanine: In contrast, beta-alanine is a beta-amino acid and its uptake is mediated by different transporters. The primary transporters involved are the taurine transporter (TauT ) and the proton-assisted amino acid transporter 1 (PAT1 )[1][10][11]. These transporters are dependent on sodium and chloride ions for their activity[12]. The uptake of beta-alanine via these transporters can be saturated at high concentrations[1]. Studies on beta-alanine bioavailability have shown that its plasma concentration and systemic exposure can be significantly influenced by the formulation, with controlled-release powders demonstrating higher bioavailability compared to standard tablets[1][2].
B. Biological Activity and Mechanism of Action
The known biological roles of this compound and beta-alanine are distinct, reflecting their different chemical structures.
-
This compound: The primary biological role of this compound following oral administration is to serve as a source of L-alanine for the body. Its effect on rooting of germinating seeds has been noted[13]. There is currently no evidence to suggest that this compound directly influences muscle carnosine levels or interacts with signaling receptors in the manner that beta-alanine does. Its biological activity is largely attributed to the L-alanine it provides upon hydrolysis.
-
Beta-alanine: Beta-alanine has two well-established biological functions:
-
Carnosine Synthesis: Beta-alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide found in high concentrations in skeletal muscle[3][4][5]. Carnosine acts as an intracellular pH buffer, which is particularly important during high-intensity exercise. Supplementation with beta-alanine has been consistently shown to increase muscle carnosine concentrations, thereby enhancing buffering capacity and improving performance in high-intensity activities[14].
-
Neurotransmitter and Receptor Agonist: Beta-alanine can act as a neurotransmitter and is an agonist for the Mas-related G protein-coupled receptor D (MrgD )[6]. Activation of MrgD by beta-alanine in sensory neurons is thought to be responsible for the tingling sensation known as paresthesia, a common side effect of beta-alanine supplementation[1]. The interaction of beta-alanine with MrgD can trigger downstream signaling pathways involving Gq and Gi proteins[15].
-
C. Gastrointestinal Stability
The stability of peptides in the gastrointestinal tract is a critical factor for their oral bioavailability.
-
This compound: While specific experimental data on the gastrointestinal stability of this compound is limited in the searched literature, dipeptides are generally susceptible to hydrolysis by peptidases in the intestinal lumen and at the brush border membrane. However, the high transport efficiency of PEPT1 can allow for significant uptake of the intact dipeptide before extensive degradation occurs.
-
Beta-alanine: As an amino acid, beta-alanine is generally stable in the gastrointestinal tract and is not subject to enzymatic degradation by peptidases. Its bioavailability is more dependent on the efficiency of its transporters[1][2].
III. Experimental Protocols
A. Caco-2 Cell Permeability Assay
This assay is used to assess the intestinal permeability of compounds in vitro.
1. Cell Culture:
-
Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
For permeability studies, cells are seeded onto Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
The cells are cultured for 21-25 days to allow for differentiation into a polarized monolayer with well-established tight junctions. The integrity of the monolayer is monitored by measuring the transepithelial electrical resistance (TEER).
2. Transport Experiment:
-
The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
The test compound (this compound or beta-alanine) is added to the apical (A) or basolateral (B) chamber at a known concentration.
-
Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the compound in the samples is quantified using a suitable analytical method (e.g., LC-MS/MS).
3. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound in the donor chamber.
B. Quantification of Muscle Carnosine by HPLC
This method is used to determine the concentration of carnosine in muscle tissue samples.
1. Sample Preparation:
-
Muscle biopsy samples are freeze-dried and powdered.
-
A known weight of the powdered muscle is homogenized in a suitable buffer (e.g., perchloric acid) to precipitate proteins.
-
The homogenate is centrifuged, and the supernatant is neutralized.
2. HPLC Analysis:
-
The neutralized supernatant is analyzed by reverse-phase high-performance liquid chromatography (HPLC).
-
A C18 column is commonly used with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile.
-
Detection can be achieved using UV absorbance at a specific wavelength (e.g., 210 nm) or by pre-column derivatization with a fluorescent tag followed by fluorescence detection.
3. Quantification:
-
A standard curve is generated using known concentrations of carnosine.
-
The concentration of carnosine in the muscle samples is determined by comparing the peak area from the sample chromatogram to the standard curve.
IV. Signaling Pathway and Experimental Workflow Diagrams
A. Intestinal Absorption Pathways
Caption: Comparative intestinal absorption pathways of this compound and beta-alanine.
B. Beta-alanine and Carnosine Synthesis Workflow
Caption: Workflow of muscle carnosine synthesis from beta-alanine.
C. Beta-alanine and MrgD Receptor Signaling Pathway
Caption: Simplified signaling pathway of the MrgD receptor activated by beta-alanine.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of two β-alanine dosing protocols on muscle carnosine synthesis and washout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Beta-Alanine on Muscle Carnosine and Exercise Performance:A Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural insight into the activation mechanism of MrgD with heterotrimeric Gi-protein revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of proton and essential histidyl residues on the transport kinetics of the H+/peptide cotransport systems in intestine (PEPT 1) and kidney (PEPT 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational modelling of H+-coupled peptide transport via human PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Influence of Exercise on Tissue Beta-alanine Uptake and Carnosine Synthesis Rates | Clinical Research Trial Listing [centerwatch.com]
- 11. researchgate.net [researchgate.net]
- 12. The effect of taurine and β-alanine supplementation on taurine transporter protein and fatigue resistance in skeletal muscle from mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. shop.bachem.com [shop.bachem.com]
- 14. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Alamandine and Its Receptor MrgD Pair Up to Join the Protective Arm of the Renin-Angiotensin System [frontiersin.org]
Safety Operating Guide
Proper Disposal of H-Ala-Ala-OH: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling is paramount for researchers, scientists, and drug development professionals. This guide provides essential safety and logistical information for the proper disposal of H-Ala-Ala-OH (L-Alanyl-L-alanine), a nonpolar dipeptide.
While specific safety data sheets (SDS) for this compound are not consistently available, data for structurally similar compounds suggest that it is not classified as a hazardous substance.[1] However, it is prudent to handle all chemicals with care to minimize potential risks such as skin, eye, or respiratory irritation.[2] This guide outlines the necessary personal protective equipment (PPE) and a clear, step-by-step disposal protocol.
Personal Protective Equipment and Safety Measures
Before handling this compound, ensure the following personal protective equipment is used to prevent direct contact and ensure personal safety.
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or glasses | To prevent eye irritation from potential dust particles. |
| Hand Protection | Protective gloves | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, wear a NIOSH-approved respirator (e.g., N95 dust mask). | To avoid inhalation of dust which may cause respiratory tract irritation. |
| Body Protection | Wear suitable protective clothing, such as a lab coat. | To prevent contamination of personal clothing. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion. |
Step-by-Step Disposal Protocol
The disposal of this compound should always comply with local, state, and federal regulations.[2] Chemical waste generators are responsible for the correct classification and disposal of the waste.[2]
Step 1: Waste Identification and Collection
-
Carefully collect all waste material, including unused product and contaminated consumables (e.g., weighing paper, gloves), into a designated and clearly labeled waste container.
-
Avoid generating dust during the collection process.[2] If a spill occurs, gently sweep or shovel the solid material into the container.[2]
Step 2: Consultation and Waste Classification
-
Consult your institution's Environmental Health and Safety (EHS) department to confirm the specific disposal requirements for non-hazardous chemical waste.[3] Regulations can vary significantly by location.
-
Based on available data for similar compounds, this compound is likely to be classified as non-hazardous waste.
Step 3: Disposal Route Determination
-
For Non-Hazardous Waste: If confirmed as non-hazardous by your EHS department, the waste may be suitable for disposal in the regular trash, provided it is securely contained.[3]
-
Sanitary Sewer: In some cases, and only with explicit approval from the EHS department, small quantities of non-hazardous, water-soluble chemicals may be disposed of down the sanitary sewer with copious amounts of water.[3] Do not assume this is permissible without confirmation.
-
Hazardous Waste Stream: If your institution's policy or local regulations require it, or if the this compound is mixed with hazardous substances, it must be disposed of as hazardous chemical waste.[4][5] This involves collection by a licensed chemical waste disposal contractor.[2]
Step 4: Waste Storage and Pickup
-
Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
If designated as hazardous waste, arrange for pickup through your institution's EHS department by submitting a hazardous waste pickup request.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
